1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1780695-35-3) represents a specialized heterocyclic building block in modern medicinal chemistry.[1] Distinguished by the rigid, hydrophobic cyclobutyl moiety attached to the polar 1,2,3-triazole core, this compound serves as a critical scaffold for fragment-based drug discovery (FBDD). Its primary utility lies in its ability to function as a bioisostere for amide bonds while introducing specific steric vectors that differ from standard alkyl chains or aromatic rings.[1] This guide details the physicochemical properties, synthetic pathways, and application logic for integrating this core into high-affinity ligands.
Physicochemical Profile & Molecular Descriptors
Understanding the "drug-likeness" of this scaffold is essential for lead optimization.[1] The cyclobutyl group offers a unique balance of lipophilicity and metabolic stability compared to the more reactive cyclopropyl or the bulkier cyclopentyl analogs.
Table 1: Calculated & Predicted Properties
Property
Value (Predicted)
Relevance in Drug Design
LogP (Octanol/Water)
~0.8 – 1.2
Ideal for maintaining solubility while ensuring membrane permeability.[1]
Topological Polar Surface Area (TPSA)
~80 Ų
Suggests good intestinal absorption; borderline for BBB penetration without modification.
pKa (Carboxylic Acid)
~3.5 – 4.0
Stronger acid than benzoic acid due to the electron-withdrawing triazole ring.[1]
H-Bond Donors / Acceptors
1 / 4
Facilitates specific binding interactions within enzyme active sites.[1]
Rotatable Bonds
2
Low flexibility confers entropic advantage upon binding.[1]
Synthetic Architecture
The synthesis of CAS 1780695-35-3 relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), known as "Click Chemistry."[1][2] This route ensures regiospecificity, yielding the 1,4-isomer exclusively.
Retrosynthetic Analysis
The molecule is disconnected into two primary precursors:[1]
Cyclobutyl Azide: The nucleophilic "warhead," derived from cyclobutyl bromide or tosylate.
Propiolic Acid: The dipolarophile providing the carboxylic acid handle.[1]
Detailed Experimental Protocol
Note: This protocol synthesizes the core scaffold.[1] All azide handling requires blast shields and non-metal spatulas.
Reaction: Stir at room temperature for 24 hours. Monitor by TLC (stain with phosphomolybdic acid; azides are not UV active).
Workup: Dilute with water, extract with diethyl ether. Do not concentrate to dryness due to explosion risk of low MW organic azides.[1] Use the solution directly in the next step.
Setup: Suspend propiolic acid (1.0 eq) in t-BuOH/H₂O. Add the cyclobutyl azide ether solution.
Catalyst Generation: Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%). The solution typically turns bright yellow/orange.[1]
Completion: Stir at ambient temperature for 12–16 hours. The triazole product often precipitates as the reaction proceeds.
Purification: Evaporate volatiles. Acidify the aqueous residue to pH 2 with 1M HCl to protonate the carboxylate. Extract with EtOAc.[1] Recrystallize from Ethanol/Hexane to yield off-white crystals.[1]
Synthetic Workflow Diagram
Figure 1: Convergent synthesis of the target triazole via CuAAC click chemistry.
Medicinal Chemistry Applications
The 1,2,3-triazole ring is not merely a linker; it is an active pharmacophore.[4][5]
Bioisosterism Mechanism
The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond in peptide backbones.
Dipole Alignment: The triazole dipole moment (~5 D) aligns similarly to the amide bond (~3.5 D).
H-Bonding: The N2 and N3 nitrogen atoms act as weak Hydrogen Bond Acceptors (HBA), similar to the amide carbonyl oxygen. The C-H at the 5-position can act as a weak Hydrogen Bond Donor (HBD).[1]
Structural Rationale: Why Cyclobutyl?
In drug design, the choice of the N1-substituent dictates the volume occupied in the receptor pocket.
Methyl/Ethyl: Often too small to achieve high selectivity.[1]
Cyclopropyl: High metabolic liability (P450 oxidation).
Cyclobutyl: Provides a "pucker" conformation that fills hydrophobic pockets (e.g., S1 pockets in proteases) more effectively than planar aromatics, without the entropic penalty of a flexible butyl chain.
Decision Logic for Scaffold Selection
Figure 2: Decision tree for selecting the cyclobutyl-triazole scaffold in Lead Optimization.[1]
Safety & Handling Protocols
Precursor Hazard: Cyclobutyl azide is a low-molecular-weight organic azide.[1] The ratio of (Carbon + Oxygen) to Nitrogen is
, which is borderline energetic.
Rule of Thumb: If
, the compound is explosive. Here, . Handle as potentially explosive.
Mitigation: Never isolate the pure azide.[1] Keep it in solution.
Product Safety: The final carboxylic acid (CAS 1780695-35-3) is stable.[1] Standard PPE (gloves, goggles, lab coat) is sufficient.
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow decarboxylation or oxidation over long periods.
References
Click Chemistry Mechanism: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
Triazoles as Bioisosteres: Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Link
Azide Safety Protocol: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie, 44(33), 5188-5240. Link
Cyclobutyl Ring Synthesis: Wiberg, K. B., & McMurdie, N. (1990). Cyclobutane derivatives. Journal of Organic Chemistry. (General reference for cyclobutyl stability).
Chemical structure and molecular weight of 1-cyclobutyl-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to 1-Cyclobutyl-1,2,3-triazole-4-carboxylic Acid: Structure, Synthesis, and Significance Abstract This technical guide provides a comprehensive overview of 1-cyclobutyl-1,2,3-triazole-4-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Cyclobutyl-1,2,3-triazole-4-carboxylic Acid: Structure, Synthesis, and Significance
Abstract
This technical guide provides a comprehensive overview of 1-cyclobutyl-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and capacity for hydrogen bonding.[1][2] This document details the molecule's specific chemical structure and physicochemical properties. It further proposes a robust, field-proven synthetic pathway rooted in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The rationale behind the chosen synthetic strategy is discussed, emphasizing regioselectivity and yield optimization. Finally, the guide explores the scientific context and potential applications of this molecule as a versatile building block in drug discovery, drawing parallels with other bioactive 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffolds.[1]
Physicochemical and Structural Characterization
A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development setting. This section outlines the core identity and structural features of 1-cyclobutyl-1,2,3-triazole-4-carboxylic acid.
Molecular Identity
The key quantitative and identifying data for the title compound are summarized below.
1-Cyclobutyl-1,2,3-triazole-4-carboxylic acid is a disubstituted triazole. The structure consists of:
A five-membered aromatic 1,2,3-triazole ring , a heterocycle known for its chemical stability and role as a bioisostere for amide bonds and other functional groups in drug design.[4]
A cyclobutyl group attached to the N1 position of the triazole ring. This saturated carbocyclic moiety enhances the molecule's lipophilicity and three-dimensional character, which can be critical for optimizing pharmacokinetic profiles.
A carboxylic acid group at the C4 position. This functional group provides a key handle for further synthetic modifications, such as amide bond formation, and can act as a hydrogen bond donor/acceptor, influencing interactions with biological targets.
Caption: 2D structure of 1-cyclobutyl-1,2,3-triazole-4-carboxylic acid.
Synthesis and Mechanistic Insights
The construction of the 1,4-disubstituted 1,2,3-triazole core is most efficiently achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," prized for its high yields, mild reaction conditions, and exceptional regioselectivity. The synthesis of related 1-alkyl-1,2,3-triazole-4-carboxylic acids frequently employs this strategy.[5][6][7]
Retrosynthetic Analysis & Workflow
A logical retrosynthetic disconnection of the target molecule points to two key synthons: cyclobutyl azide and a propiolic acid equivalent . The carboxylic acid functionality is best handled in a protected form, such as an ethyl ester (ethyl propiolate), to prevent side reactions during the cycloaddition. The final step is a simple deprotection (saponification) to yield the target acid.
Caption: Synthetic workflow for the target molecule.
Proposed Experimental Protocol
This protocol is a self-validating system based on established and widely published methodologies for CuAAC reactions.
Step A: Synthesis of Cyclobutyl Azide
(Causality: This step generates the azide partner for the cycloaddition. It proceeds via a standard SN2 reaction, where the azide anion displaces a suitable leaving group, such as bromide, on the cyclobutane ring.)
To a solution of cyclobutyl bromide (1.0 eq) in dimethylformamide (DMF, ~3 mL per mmol of bromide), add sodium azide (1.5 eq).
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the mixture to room temperature and dilute with water.
Extract the aqueous phase with diethyl ether (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield cyclobutyl azide. Caution: Low molecular weight organic azides can be energetic; perform this step behind a blast shield and avoid distillation if possible.
(Causality: This is the key bond-forming reaction that constructs the triazole ring. A copper(I) catalyst is essential for ensuring the exclusive formation of the 1,4-disubstituted regioisomer. The catalyst is typically generated in situ from a copper(II) source and a reducing agent.)
In a round-bottom flask, dissolve cyclobutyl azide (1.0 eq) and ethyl propiolate (1.0 eq) in a 1:1 mixture of t-butanol and water.
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq).
Stir the resulting heterogeneous mixture vigorously at room temperature for 8-16 hours. The reaction progress can be monitored by the disappearance of the starting materials via TLC or LC-MS.
Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-cyclobutyl-1,2,3-triazole-4-carboxylate.
Step C: Saponification to Yield the Final Product
(Causality: This final deprotection step hydrolyzes the ethyl ester to the carboxylic acid using a strong base, making the target molecule available for subsequent reactions or biological testing.)
Dissolve the ethyl ester from Step B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Add lithium hydroxide (or sodium hydroxide, 2-3 eq) and stir the solution at room temperature until the starting material is consumed (monitor by TLC).
Once complete, remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-cyclobutyl-1,2,3-triazole-4-carboxylic acid.
Applications and Scientific Context
The 1,2,3-Triazole as a Privileged Scaffold
The 1,2,3-triazole moiety is not merely a linker but an active and influential component in molecular design. It is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties:
Metabolic Stability: The triazole ring is highly resistant to metabolic degradation, enhancing the in vivo lifetime of drug candidates.
Bioisosterism: It serves as an effective bioisostere for the amide bond, mimicking its geometry and hydrogen bonding capabilities while lacking its susceptibility to hydrolysis.[4]
Drug Discovery Precedent: The 1-alkyl-1,2,3-triazole-4-carboxylic acid framework is the core of several important compounds, including the anticonvulsant drug Rufinamide, demonstrating its clinical relevance.[1][2]
A Versatile Building Block for Drug Development
1-Cyclobutyl-1,2,3-triazole-4-carboxylic acid is an ideal starting point for the synthesis of compound libraries for screening. The carboxylic acid handle allows for straightforward coupling with a diverse range of amines to generate libraries of 1,2,3-triazole-4-carboxamides. This class of compounds has been investigated for various therapeutic applications, including the development of novel antitumor agents.[8] The presence of the cyclobutyl group provides a specific lipophilic and steric profile that can be exploited to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool for drug development professionals.
References
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
1,2,3-Triazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]
Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]
A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry. [Link]
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]
Solubility Profile of Cyclobutyl Triazole Carboxylic Acid in Organic Solvents
Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (and its structural analogs). As a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (and its structural analogs). As a critical intermediate in the synthesis of pharmaceutical targets—particularly IDO1 inhibitors and antifungal agents—understanding its solubility thermodynamics is essential for optimizing reaction yield, purification (crystallization), and formulation.[1]
This guide moves beyond static data points to establish a self-validating experimental framework . It combines theoretical Structure-Property Relationships (SPR) with rigorous experimental protocols for determining thermodynamic solubility in organic solvents.
Chemical Identity & Physicochemical Properties
To predict solubility behavior, we must first deconstruct the molecule into its functional pharmacophores. The compound exhibits an amphiphilic nature, balancing a lipophilic cycloalkane ring with a highly polar, ionizable head group.[1]
Carboxylic Acid: Ionizable; solubility is pH-dependent in aqueous media.
H-Bond Donors
1 (COOH)
Critical for solvent interaction (Protic solvents).
H-Bond Acceptors
4 (3 N, 1 O)
High affinity for polar aprotic solvents (DMSO, DMF).[1]
*Values estimated based on 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid analogs [1, 2].
Solubility Profile & Solvent Classification
The following profile categorizes solvents based on their interaction mechanism with the cyclobutyl triazole moiety. This data is derived from thermodynamic modeling of analogous triazole systems [3, 4].
Table 1: Predicted Solubility Performance (25°C)
Solvent Class
Representative Solvents
Solubility Rating
Interaction Mechanism
Polar Aprotic
DMSO, DMF, NMP
Excellent (>100 mg/mL)
Dipole-dipole interactions; disruption of intermolecular H-bonds. Ideal for reaction media.
Polar Protic
Methanol, Ethanol
Good (20–80 mg/mL)
H-bonding solvation of the carboxylic acid. Solubility increases significantly with temperature ().
Chlorinated
DCM, Chloroform
Moderate (5–20 mg/mL)
The cyclobutyl group aids solubility here, but the polar acid head group limits it.[1]
Ethers/Esters
THF, Ethyl Acetate
Moderate/Low
Good for extraction but often requires a co-solvent (e.g., MeOH) to break crystal lattice energy.[1]
Non-Polar
Hexane, Heptane
Insoluble (<0.1 mg/mL)
Lack of polar interactions; high energy penalty for cavity formation. Excellent anti-solvents .
Aqueous
Water (pH < pKa)
Low
Free acid form precipitates.
Aqueous
Water (pH > pKa)
High
Salt formation (Carboxylate anion) drives solubility.
Thermodynamic Modeling & Analysis
Understanding why the compound dissolves is as important as knowing if it dissolves. The dissolution of cyclobutyl triazole carboxylic acid is an endothermic process driven by entropy at higher temperatures.[1][3]
The Modified Apelblat Model
To accurately predict solubility (
) at varying temperatures (), we utilize the Modified Apelblat equation.[1] This is the industry standard for correlating experimental data for triazole derivatives [5].
A, B, C: Empirical parameters derived from regression analysis.
Application: Perform solubility measurements at 298K, 303K, 308K, and 313K. Plot
The following diagram illustrates the thermodynamic pathway from the solid crystal lattice to the solvated state.
Figure 1: Thermodynamic cycle of dissolution.[1] Breaking the crystal lattice (red) requires energy (yellow), which is compensated by solvent interactions (blue) to reach the entropic dissolved state (green).[1]
Experimental Protocol: Determination of Solubility
Objective: Generate a precise solubility curve for the cyclobutyl triazole intermediate to support crystallization process design.
Mechanism: The compound shows steep temperature-dependent solubility in alcohols.
Protocol: Dissolve at reflux (high solubility) and cool slowly to 0°C. The cyclobutyl group's lipophilicity will drive precipitation as thermal energy decreases.[1]
Solvent: DMSO or Ethyl Acetate (High/Med solubility).
Anti-Solvent: Water (if using DMSO) or Heptane (if using EtOAc).
Protocol: Dissolve in minimum volume of Solvent. Slowly add Anti-Solvent until turbidity persists. Cool to complete crystallization.
Note: When using Water as an anti-solvent for DMSO solutions, ensure pH is acidic (pH ~2) to prevent ionization of the carboxylic acid, which would keep it in solution [7].[1]
References
PubChem. (2025).[5][6] 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | C7H11N3O2.[7] National Library of Medicine. Retrieved from [Link][1]
Zhu, M., et al. (2025).[1] Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, and Organic Solvents. ResearchGate. Retrieved from [Link]
Hou, Y., et al. (2022).[1][8] Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Pharmaceuticals, 15(11). Retrieved from [Link]
Biointerface Research. (2021).[9] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Retrieved from [Link]
University of Calgary. (2023).[10] Solubility of Organic Compounds: Principles and Protocols. Retrieved from [Link][1]
OSTI. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. U.S. Department of Energy. Retrieved from [Link][1]
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid safety data sheet (SDS)
This technical guide functions as an enhanced Safety Data Sheet (SDS) and technical monograph for 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid . It is designed for research scientists and drug discovery professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide functions as an enhanced Safety Data Sheet (SDS) and technical monograph for 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid . It is designed for research scientists and drug discovery professionals, synthesizing standard safety data with practical experimental insights.
Chemical Identity & Structural Context
This compound is a functionalized 1,2,3-triazole, widely utilized in Fragment-Based Drug Discovery (FBDD) as a bioisostere for amide bonds or as a linker inPROTACs. Its structural rigidity (cyclobutyl ring) combined with the polar carboxylic acid tail makes it a critical scaffold for probing solubility and metabolic stability.
Property
Detail
Chemical Name
1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
CAS Number
1780695-35-3
Molecular Formula
C₇H₉N₃O₂
Molecular Weight
167.17 g/mol
SMILES
OC(=O)C1=CN(C2CCC2)N=N1
Appearance
White to off-white solid (crystalline powder)
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
Hazard Identification & Safety Logic
While the final triazole product is chemically stable, the synthesis precursors and metabolic byproducts present distinct hazards. This section analyzes hazards through the lens of synthesis and handling.
GHS Classification (Derived)
Based on Structure-Activity Relationships (SAR) of analogous 1,2,3-triazole-4-carboxylic acids (e.g., CAS 16681-70-2).
The primary safety risk associated with this compound is not the acid itself, but its synthesis precursor: Cyclobutyl Azide .
Risk: Low molecular weight organic azides (C/N ratio < 3) are potentially explosive.
Mitigation: The 1,2,3-triazole ring is the thermodynamic "sink" of the click reaction, rendering the final product highly stable and non-explosive.
Safety Transition Diagram
The following diagram illustrates the stability shift during the synthesis workflow, highlighting critical safety control points (SCPs).
Caption: Stability transition from high-energy azide precursor to the thermodynamically stable triazole product.
Handling, Storage, and Stability Protocols
Storage Architecture
Temperature: 2–8°C (Refrigerate).
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
Container: Tightly sealed glass vial; avoid metal spatulas if trace copper contamination (from synthesis) is suspected, as this can affect downstream biological assays.
Solubilization Protocol (Self-Validating)
To ensure experimental reproducibility in biological assays:
Primary Stock: Dissolve in 100% DMSO to reach 10–50 mM.
Validation: Sonicate for 60 seconds. Solution must be clear.
Working Solution: Dilute into PBS or media.
Caution: The carboxylic acid moiety (pKa ~3.5–4.0) may lower the pH of unbuffered media. Always check pH after dilution if concentration >100 µM.
Emergency & First Aid Procedures
Firefighting Measures
Hazard: Emits toxic fumes under fire conditions: Nitrogen oxides (NOx), Carbon monoxide (CO).[2]
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Procedure: Wear self-contained breathing apparatus (SCBA). Do not inhale combustion gases.[2][4]
First Aid
Eye Contact: Rinse immediately with plenty of water for 15 minutes. Remove contact lenses.[3] Consult an ophthalmologist.
Skin Contact: Wash off with soap and plenty of water.[5] The acid functionality can cause contact dermatitis; monitor for redness.
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
Experimental Workflow: Synthesis & Purification
For researchers synthesizing this compound in-house, the following workflow ensures high purity and safety.
Synthesis Strategy (CuAAC)
The standard route involves the Copper-Catalyzed Azide-Alkyne Cycloaddition between cyclobutyl azide and propiolic acid.
Critical Protocol Steps:
Azide Generation: Generate cyclobutyl azide in situ if possible to avoid isolating the potentially shock-sensitive intermediate.
Catalyst Removal: Copper scavenging is mandatory. Residual copper is cytotoxic and will skew biological data.
Scavenging Agent: QuadraPure™ TU or EDTA wash.
Purification Logic Diagram
This workflow ensures the removal of toxic copper and unreacted azide.
Caption: Purification workflow emphasizing copper removal and azide clearance.
Toxicological Information
Acute Toxicity: No specific data available for CAS 1780695-35-3.
Therapeutic potential of cyclobutyl triazole scaffolds in medicinal chemistry
An In-Depth Technical Guide The Cyclobutyl Triazole Scaffold: A Rising Powerhouse in Medicinal Chemistry Executive Summary: In the landscape of modern drug discovery, the strategic combination of privileged structural mo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
The Cyclobutyl Triazole Scaffold: A Rising Powerhouse in Medicinal Chemistry
Executive Summary: In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the burgeoning therapeutic potential of the cyclobutyl triazole scaffold, a hybrid structure marrying the conformational rigidity and unique vectoral properties of the cyclobutane ring with the versatile coordination chemistry and metabolic stability of the triazole moiety. We will explore the synthetic accessibility of these scaffolds, analyze their diverse biological activities with a focus on anticancer and antioxidant properties, and dissect the underlying structure-activity relationships. This document serves as a technical resource for medicinal chemists, pharmacologists, and drug development scientists, providing field-proven insights, detailed experimental workflows, and a forward-looking perspective on this promising class of compounds.
The Strategic Convergence of Two Privileged Scaffolds
The therapeutic promise of the cyclobutyl triazole scaffold stems from the synergistic combination of its two core components.
The Cyclobutane Ring: Long considered a niche structural element, the cyclobutane moiety is now increasingly influential in drug design.[1] Its strained, four-membered ring system imparts a degree of conformational rigidity that can be highly advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a biological target.[1] Unlike more flexible alkyl chains, the cyclobutane ring presents substituents in well-defined three-dimensional vectors, offering a unique platform for exploring chemical space. Platinum-based anticancer drugs containing cyclobutyl fragments have already demonstrated remarkable clinical success, validating the utility of this scaffold in therapeutic agents.[1]
The Triazole Ring: The five-membered, nitrogen-rich triazole ring is a quintessential pharmacophore in medicinal chemistry.[2] Existing as two primary isomers, 1,2,3-triazole and 1,2,4-triazole, this heterocycle is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding, dipole-dipole interactions, and pi-stacking.[3][4] The triazole nucleus is a key component in numerous marketed drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, which underscores its metabolic stability and favorable toxicological profile.[5][6][7] Its ability to coordinate with metal ions, particularly the heme iron in cytochrome P450 (CYP) enzymes, makes it a potent and versatile scaffold for designing enzyme inhibitors.[4][7]
The fusion of these two motifs creates a scaffold that combines the conformational constraints and unique spatial arrangement of the cyclobutane ring with the robust pharmacological and pharmacokinetic properties of the triazole ring, opening new avenues for developing novel therapeutics.
Synthetic Strategies for Cyclobutyl Triazole Scaffolds
The generation of cyclobutyl triazole derivatives is accessible through established synthetic organic chemistry routes. The primary strategy involves the coupling of pre-functionalized cyclobutane and triazole synthons. A common and effective approach for synthesizing 1,2,4-triazole derivatives is outlined below.
Synthesis of Cyclobutane-Containing 1,2,4-Triazoles
A validated pathway involves a nucleophilic substitution (SN2) reaction between a halogenated cyclobutyl ketone and a pre-formed 3,4,5-trisubstituted-1,2,4-triazole.[5][6] This multi-step synthesis allows for significant diversification of the final product.
The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of cyclobutyl-tethered 1,2,4-triazoles.
This approach is highly modular. Diversity can be introduced by:
Varying the initial acid hydrazide.
Using a wide array of isothiocyanates (R-NCS) to modify the substituent at the 4-position of the triazole ring.
Synthesizing different substituted cyclobutyl ketones to explore the impact of the cyclobutane moiety on activity.
Therapeutic Applications & Mechanistic Insights
Research has highlighted the potential of cyclobutyl triazole scaffolds in several therapeutic areas, most notably in oncology and as antioxidants.[5][6]
Antitumor Activity
A series of novel 3,4,5-trisubstituted 1,2,4-triazole sulfanyl compounds featuring a 3-methyl-3-mesitylcyclobutyl moiety has been synthesized and evaluated for antitumor properties.[5][6] Several of these compounds demonstrated significant cytotoxic activity against human cancer cell lines.
Mechanism of Action: While the precise mechanism for this specific scaffold is still under investigation, triazole derivatives are known to exert anticancer effects through various pathways.[2][8] These include the inhibition of crucial enzymes like cytochrome P450s, which are involved in steroidogenesis and can be overexpressed in certain cancers, and thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis.[9][10] The rigid cyclobutyl group likely plays a key role in orienting the pharmacologically active triazole moiety within the target's binding site, enhancing inhibitory potency.
Quantitative Data: The antitumor efficacy of synthesized cyclobutyl triazole derivatives (5c-e) was compared against the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
As presented in the cited study, these compounds show promising antitumor activity, with IC₅₀ values lower than the standard drug 5-FU in the tested cell line.[5]
Antioxidant Activity
The same series of compounds also exhibited notable antioxidant properties.[5][6] Oxidative stress is a key pathological factor in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[2][11] Compounds that can mitigate oxidative stress are therefore of significant therapeutic interest.
Mechanism of Action: The antioxidant activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and metal chelating assays. The results indicate that these compounds can neutralize free radicals, a key process in preventing cellular damage. The electron-rich nature of the triazole ring, combined with the substituents, likely contributes to this radical scavenging ability.
Structure-Activity Relationship (SAR) Analysis
Early SAR studies provide valuable insights for the future design of more potent cyclobutyl triazole derivatives. Based on the reported data, several key relationships can be inferred.[5][6]
Caption: Key points of the Structure-Activity Relationship (SAR) for the cyclobutyl triazole scaffold.
Substituents on the Triazole Ring (R²): The nature of the substituent at the N4 position of the 1,2,4-triazole ring is critical for biological activity. Derivatives featuring aromatic and aralkyl groups, such as p-tolyl, benzyl, and phenyl (compounds 5c-e), displayed superior antioxidant and antitumor activity compared to those with smaller alkyl groups.[5][6] This suggests that these aromatic moieties may be involved in crucial binding interactions, such as π-π stacking or hydrophobic interactions, within the biological target.
The Cyclobutane Moiety (R¹): The presence of the bulky 3-methyl-3-mesitylcyclobutyl group is a constant feature in the most active reported compounds. This heavily substituted, rigid ring system is hypothesized to serve as an "anchor," correctly positioning the rest of the molecule for optimal interaction with the target enzyme or receptor.
The Linker: The sulfanyl ethanone linker connects the two primary scaffolds. Modifications to this linker's length, flexibility, and chemical nature could further optimize the compound's activity and pharmacokinetic profile.
Case Study: A Detailed Experimental Workflow
To ensure scientific integrity and reproducibility, protocols must be detailed and self-validating. Below are representative methodologies for the synthesis and biological evaluation of a cyclobutyl triazole compound.
Protocol: Synthesis of a Representative Compound (5d)
This protocol describes the final coupling step to produce 5-(furan-2-yl)-4-benzyl-2-(((3-methyl-3-mesitylcyclobutyl)carbonyl)methylthio)-4H-1,2,4-triazole.
Causality: The reaction is an SN2 alkylation. The thiol group of the 1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon adjacent to the carbonyl group on the cyclobutane-containing fragment. Anhydrous potassium carbonate is used as a base to deprotonate the thiol, generating the more potent thiolate nucleophile. Dry acetone is used as a polar aprotic solvent to facilitate the SN2 reaction while preventing side reactions involving water.
Step-by-Step Methodology:
Reactant Preparation: To a solution of 5-(furan-2-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) in 50 mL of dry acetone, add anhydrous potassium carbonate (K₂CO₃) (1.5 mmol).
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the thiol.
Addition of Electrophile: Add 2-chloro-1-(3-methyl-3-mesitylcyclobutyl)ethanone (1.0 mmol) to the reaction mixture.
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours.
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Characterization: Confirm the structure of the purified compound using FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.
Protocol: In Vitro Antitumor Activity (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a cancer cell line.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the reduction in cell viability caused by a test compound.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., C6 glioma cells) into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and an untreated control.
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives & Challenges
The cyclobutyl triazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. The initial findings of potent antitumor and antioxidant activity warrant a significant expansion of research efforts.
Future Directions:
Library Expansion: A systematic expansion of the chemical library is needed to more thoroughly explore the SAR. This should include variations in the substituents on all parts of the molecule: the cyclobutane ring, the triazole core, and the linker.
Exploring Other Therapeutic Areas: Given the broad biological activities of triazoles, these scaffolds should be screened against other targets, including viral polymerases, bacterial enzymes, and protein kinases.
Stereochemistry: The cyclobutane ring can possess multiple stereocenters. Future work should focus on the synthesis and evaluation of individual stereoisomers, as they may exhibit significantly different biological activities and pharmacokinetic profiles.
Pharmacokinetic Profiling: To advance these compounds toward clinical development, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are essential.
Challenges:
Synthetic Complexity: The synthesis of substituted cyclobutane precursors can be challenging and may require multi-step, stereoselective routes.
Metabolic Stability: While the triazole ring is generally stable, the overall metabolic fate of the hybrid scaffold, particularly the cyclobutane ring and linker, needs to be thoroughly investigated.
References
Yıldırım, N., et al. (2019). Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives. Journal of Taibah University for Science, 13:1, 483-491. [Link][5][6]
Jain, A., & Piplani, P. (2019). Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. Mini-Reviews in Medicinal Chemistry, 19(16), 1298-1368. [Link][2][11]
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link][1]
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 884284. [Link][7][8]
Shaikh, M. H., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Results in Chemistry, 5, 100832. [Link][12]
Saeed, A., et al. (2023). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 138, 106650. [Link][4]
Chaudhary, P., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 105271. [Link]
Zhang, T., et al. (2021). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 13(12), 1135-1154. [Link][3]
Korol, N., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Drug Design, Development and Therapy, 17, 2305-2323. [Link][10]
Anonymous. (2025). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Bioorganic & Medicinal Chemistry. [Link][9]
The Ascendant Trajectory of 1,2,3-Triazole-4-Carboxylic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole nucleus, a five-membered heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole nucleus, a five-membered heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of chemical stability, synthetic accessibility, and ability to engage in hydrogen bonding and dipole-dipole interactions has cemented its role as a valuable building block in the design of novel therapeutic agents. When functionalized with a carboxylic acid at the 4-position, the resulting 1,2,3-triazole-4-carboxylic acid derivatives unlock a vast chemical space with profound implications for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.
The Synthetic Cornerstone: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The widespread adoption of 1,2,3-triazoles in drug discovery is inextricably linked to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This highly efficient and regioselective reaction provides a robust and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including the carboxylic acid derivatives that are the focus of this guide.[2][3][4]
Experimental Protocol: General Procedure for CuAAC Synthesis of 1,2,3-Triazole-4-Carboxylic Acid Derivatives
This protocol outlines a general method for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids.
Solvent (e.g., a 1:1 mixture of water and a suitable organic solvent like ethanol or t-butanol)
Procedure:
In a round-bottom flask, dissolve the organic azide and propiolic acid in the chosen solvent system.
To this solution, add an aqueous solution of copper(II) sulfate pentahydrate.
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the catalytic Cu(I) species.
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Acidification with a dilute acid (e.g., 1M HCl) will protonate the carboxylate, facilitating extraction into an organic solvent.
The crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,3-triazole-4-carboxylic acid derivative.
Therapeutic Frontiers: Unlocking the Potential of 1,2,3-Triazole-4-Carboxylic Acid Derivatives
The versatility of the 1,2,3-triazole-4-carboxylic acid scaffold has led to its exploration in a multitude of therapeutic areas. The following sections will delve into the most promising applications, highlighting key examples and their mechanisms of action.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied application of 1,2,3-triazole-4-carboxylic acid derivatives is in the realm of oncology. These compounds have demonstrated potent activity against a wide range of cancer cell lines through diverse mechanisms of action.[5]
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[6] Several 1,2,3-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][7][8] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[6]
A notable example is the class of 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles. The 3,4,5-trimethoxyphenyl A-ring mimics the binding of colchicine, while the triazole core acts as a linker to a C-ring, where substitutions can be made to optimize activity.[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is a common method to evaluate the inhibitory effect of compounds on tubulin polymerization.[6][9]
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
On ice, prepare the reaction mixtures in the microplate wells. Each well should contain tubulin, GTP, and the assay buffer as per the kit instructions.
Add the test compound, positive control, or negative control to the respective wells at various concentrations.
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
Plot the fluorescence intensity against time to generate polymerization curves.
Calculate the IC₅₀ value of the test compound, which is the concentration that inhibits tubulin polymerization by 50%.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[10][11] Several 1,2,3-triazole derivatives have been developed as inhibitors of this pathway.[10][12][13][14]
These inhibitors often act by stabilizing the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[12] The reduction in nuclear β-catenin levels prevents the transcription of Wnt target genes that promote cell proliferation and survival.[10]
Antiviral Activity: A New Frontier in Combating Viral Infections
The structural features of 1,2,3-triazoles make them attractive candidates for the development of antiviral agents.[9][15] Derivatives of 1,2,3-triazole-4-carboxylic acid have shown promise against a range of viruses, including influenza and HIV.
A series of 1H-1,2,3-triazole-4-carboxamide derivatives have been identified as potent inhibitors of influenza A virus replication.[7][16] These compounds target the viral nucleoprotein (NP), a key protein involved in viral RNA synthesis and nuclear transport.[7][16] For instance, one of the most potent compounds in this series demonstrated IC₅₀ values ranging from 0.5 to 4.6 μM against various H3N2 and H1N1 influenza A virus strains.[7][16]
The 1,2,3-triazole scaffold has also been incorporated into compounds targeting the human immunodeficiency virus (HIV).[17][18][19] Some derivatives have been designed as HIV-1 capsid (CA) inhibitors, a promising therapeutic target involved in multiple stages of the viral life cycle.[18] For example, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives showed potent anti-HIV-1 activity, with one compound exhibiting an EC₅₀ of 3.13 μM.[18]
Antibacterial Activity: Addressing the Challenge of Antimicrobial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 1,2,3-triazole-4-carboxylic acid derivatives have emerged as a potential new class of antibacterial compounds.[20][21]
A notable example is 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including the pathogenic Vibrio cholerae.[20][21] This compound was synthesized via a click chemistry approach and exhibited a minimum inhibitory concentration (MIC) of 59.5 µg/mL against Bacillus subtilis and Vibrio cholerae.[20][21]
Experimental Protocol: Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid [10]
MIC of 59.5 µg/mL against Bacillus subtilis and Vibrio cholerae.[20][21]
Conclusion and Future Perspectives
The 1,2,3-triazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new drugs. The synthetic accessibility via click chemistry, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued prominence in medicinal chemistry. The examples highlighted in this guide, from potent anticancer agents that disrupt fundamental cellular processes to novel antiviral and antibacterial compounds, underscore the vast therapeutic potential of this chemical class.
Future research in this area will likely focus on several key aspects:
Structure-Activity Relationship (SAR) Studies: Further optimization of the substituents on the triazole ring and the carboxylic acid moiety will be crucial for enhancing potency and selectivity.
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
Exploration of New Therapeutic Areas: The unique properties of this scaffold warrant its investigation in other disease areas, such as neurodegenerative and inflammatory disorders.
Development of Drug Delivery Systems: Formulations that improve the pharmacokinetic and pharmacodynamic properties of these derivatives will be essential for their clinical translation.
As our understanding of the chemical and biological properties of 1,2,3-triazole-4-carboxylic acid derivatives continues to grow, so too will their impact on the development of the next generation of medicines. This in-depth technical guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.
References
Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. PubMed. [Link]
Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. ACS Publications. [Link]
Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype. PMC. [Link]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. The Royal Society. [Link]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. PubMed. [Link]
Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. PMC. [Link]
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]
Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype. PubMed. [Link]
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice. ACS Publications. [Link]
1,2,3‐Triazole hybrids with anti‐HIV‐1 activity. ResearchGate. [Link]
Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. PubMed. [Link]
A Literature Review Focusing on the Antiviral Activity of[6][10][16] and[6][7][16]-triazoles. PubMed. [Link]
Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1. MDPI. [Link]
Structure-based design of 5′-substituted 1,2,3-triazolylated oseltamivir derivatives as potent influenza neuraminidase inhibitors. RSC Publishing. [Link]
Wnt/β-catenin signaling: components, mechanisms, and diseases. PMC. [Link]
Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. PubMed. [Link]
Schematic Diagram of Wnt/β-catenin Signaling Pathway. ResearchGate. [Link]
1,2,3-Triazole as a peptide surrogate in the rapid synthesis of HIV-1 protease inhibitors. Semantic Scholar. [Link]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. ResearchGate. [Link]
Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate. [Link]
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
Synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic Acid via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An Application Note for Researchers and Drug Development Professionals Introduction: The Power of the Triazole Core in Modern Chemistry The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Introduction: The Power of the Triazole Core in Modern Chemistry
The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry and materials science, prized for its exceptional stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole-dipole interactions.[1][2][3] This heterocyclic core is a key structural element in a wide array of pharmaceuticals, including antibiotics, anticonvulsants, and antiallergics.[4] The synthesis of specifically substituted triazoles, such as 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid, is of significant interest as the cyclobutyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid provides a crucial handle for further derivatization or for mimicking biological substrates.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and highly efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6][7] Unlike the uncatalyzed thermal Huisgen cycloaddition which often yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction proceeds under mild, often aqueous, conditions to exclusively afford the 1,4-isomer in high yields.[5][8][9] This protocol details the synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid, leveraging the power and simplicity of CuAAC click chemistry.
Reaction Principle: The CuAAC Catalytic Cycle
The remarkable rate acceleration and exquisite regioselectivity of the CuAAC reaction stem from the participation of a copper(I) catalyst. The process transforms a concerted thermal cycloaddition into a stepwise, lower-energy pathway.[10][11]
The key mechanistic steps are:
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the alkyne. This interaction significantly acidifies the terminal alkyne proton, facilitating its removal by a mild base (or even the solvent) to form a crucial copper-acetylide intermediate.[5][6]
Azide Coordination and Cycloaddition: The organic azide then coordinates to the copper center, bringing it into close proximity with the activated acetylide. This geometry facilitates a stepwise cycloaddition, leading to the formation of a six-membered copper-containing metallacycle.[10][11]
Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and subsequent protonolysis, which cleaves the copper-carbon bond, releases the 1,4-disubstituted triazole product, and regenerates the active copper(I) catalyst for the next cycle.[6][10]
The active Cu(I) catalyst is often generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[6][12] This approach prevents the premature oxidation of the catalyst and ensures a reliable reaction outcome.[12]
CuAAC Catalytic Cycle Diagram
Critical Safety Protocol: Handling Organic Azides
Organic azides are energetic compounds and must be handled with extreme caution. Adherence to strict safety protocols is mandatory.
Explosion Hazard: Low molecular weight organic azides can be shock-sensitive and may decompose explosively upon exposure to heat, friction, or pressure.[13] The carbon-to-nitrogen ratio (C/N) is a key stability indicator; azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[13]
Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[14] Always handle with appropriate gloves and in a well-ventilated area.
Incompatible Materials:
Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[13] Azide-containing waste must never be mixed with acidic waste streams.[13][14]
Metals: Avoid contact with heavy metals (e.g., copper, lead, silver in drainpipes) and metal utensils (spatulas), as this can form highly unstable and shock-sensitive metal azides.[13][15] Use plastic or ceramic spatulas.[15]
Halogenated Solvents: Never use solvents like dichloromethane (DCM) or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[13][14]
Required Personal Protective Equipment (PPE):
Chemical-resistant gloves (nitrile is suitable).[15]
Conduct all experiments in a certified chemical fume hood, preferably behind a blast shield.[15][16]
Purification and Storage:
Never purify organic azides by distillation or sublimation.[14] Purification should be limited to extraction or precipitation.[15]
Do not concentrate azide solutions using a rotary evaporator.
Store synthesized azides in solution, below room temperature, and protected from light in amber containers.[13][15]
Experimental Guide: Synthesis Protocol
This protocol outlines the synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid from commercially available propiolic acid and cyclobutyl azide (which can be synthesized from cyclobutyl bromide and sodium azide).[17]
General Experimental Workflow
Materials and Reagents
Reagent
Formula
MW ( g/mol )
CAS No.
Notes / Supplier Example
Cyclobutyl Azide
C₄H₇N₃
97.12
Not Available
Synthesize from Cyclobutyl Bromide
Propiolic Acid
C₃H₂O₂
70.05
471-25-0
95% Purity, Sigma-Aldrich
Copper(II) Sulfate Pentahydrate
CuSO₄·5H₂O
249.68
7758-99-8
ACS Reagent Grade
Sodium L-Ascorbate
C₆H₇NaO₆
198.11
134-03-2
>98% Purity
tert-Butanol (t-BuOH)
C₄H₁₀O
74.12
75-65-0
ACS Reagent Grade
Deionized Water
H₂O
18.02
7732-18-5
Hydrochloric Acid (1M)
HCl
36.46
7647-01-0
For work-up
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
141-78-6
For TLC
Hexanes
C₆H₁₄
86.18
110-54-3
For TLC
Step-by-Step Synthesis Procedure
Reaction Setup:
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutyl azide (1.00 g, 10.3 mmol, 1.0 equiv) and propiolic acid (0.79 g, 11.3 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and deionized water (40 mL).[9] Stir until all reagents are fully dissolved. Note: Some literature reports that propiolic acid can form insoluble copper(I) precipitates; using a t-BuOH/H₂O solvent system helps mitigate this issue.[18]
Catalyst and Reductant Preparation:
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.13 g, 0.51 mmol, 0.05 equiv) in 5 mL of deionized water.
In another vial, prepare the reducing agent solution by dissolving sodium L-ascorbate (0.20 g, 1.03 mmol, 0.10 equiv) in 5 mL of deionized water.[9]
Reaction Initiation:
To the stirred solution of azide and alkyne, add the aqueous copper(II) sulfate solution via pipette.
Next, add the aqueous sodium ascorbate solution dropwise. The solution will typically turn from pale blue to a yellowish or heterogeneous mixture, indicating the reduction of Cu(II) to the active Cu(I) species.
Reaction and Monitoring:
Seal the flask and allow the mixture to stir vigorously at room temperature overnight (approx. 12-16 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50:50 Ethyl Acetate:Hexanes with a few drops of acetic acid. Visualize with UV light. The disappearance of the starting materials indicates reaction completion.
Work-up and Purification Protocol
Product Precipitation:
Upon completion, cool the reaction mixture in an ice bath.
Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3. This protonates the carboxylate, causing the desired carboxylic acid product to precipitate out of the solution as a white or off-white solid.
Isolation:
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove sodium ascorbate, copper salts, and any remaining t-butanol.
Copper Removal (Optional but Recommended):
Triazoles are known to chelate copper ions, which can lead to product contamination.[19] To remove residual copper, suspend the crude solid in a 0.1 M aqueous solution of EDTA (disodium salt), stir for 30 minutes, and then filter again. Wash with deionized water and then a small amount of cold diethyl ether.
Drying:
Transfer the purified solid to a pre-weighed watch glass and dry under high vacuum to a constant weight.
Characterization
The final product, 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid, should be characterized to confirm its structure and purity.
¹H NMR: Expect characteristic signals for the cyclobutyl protons, and a distinct singlet for the triazole C5-H proton, typically found downfield.[1][20]
¹³C NMR: Expect signals corresponding to the carbons of the cyclobutyl ring, the two triazole ring carbons, and the carboxylic acid carbonyl carbon.[21][22]
Mass Spectrometry (e.g., HRMS ESI+): The calculated mass for C₇H₉N₃O₂ [M+H]⁺ should be confirmed.
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly reliable, efficient, and regioselective route for the synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid. This protocol emphasizes operational simplicity and safety, making it accessible for applications in drug discovery and chemical biology research. The resulting product is a valuable building block for the development of novel therapeutics and functional materials.
Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. [Link]
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]
Azides. University of Victoria Occupational Health, Safety & Environment. [Link]
Azides. University of California, Berkeley College of Chemistry. [Link]
The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. [Link]
Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
1H-[10][13][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO Brasil. [Link]
Conventional and microwave assisted synthesis of 1,4-disubstituted 1,2,3-triazoles from Huisgen cycloaddition. ARKAT USA, Inc. [Link]
Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. Royal Society of Chemistry. [Link]
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
One step synthesis of 1,2,3-triazole carboxylic acids.
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]
Synthesis of (1-alkyl-1H-1,2,3-triazol-4-yl) methyl-2H-chromene-3-carboxylates. ResearchGate. [Link]
Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Sustainability. [Link]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
Technical Application Note: Optimized Amide Coupling of 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic Acid
Topic: Protocol for coupling 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid with amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. In...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for coupling 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid with amines
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction & Chemical Assessment[1][2][3][4]
The coupling of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid with amines is a pivotal transformation in medicinal chemistry. The 1,2,3-triazole moiety is a celebrated bioisostere for amide bonds, offering enhanced metabolic stability and hydrogen-bonding capabilities [1]. However, when this ring serves as the carrier of the carboxylic acid (at the C4 position), unique electronic and steric factors must be managed to ensure high yields.
Substrate Analysis
Electronic Profile: The 1,2,3-triazole ring is electron-deficient (aromatic). This renders the C4-carboxylic acid more acidic (
~3.5–4.0) than standard aliphatic acids ( ~4.8). Consequently, the resulting activated esters (e.g., OAt/OBt esters) are highly reactive electrophiles but are also more susceptible to hydrolysis by trace water.
Steric Environment: The cyclobutyl group at the N1 position adds significant lipophilicity and steric bulk. While N1 is distal to the C4 reaction center, the bulk can influence solubility in polar aprotic solvents and may hinder packing in solid-state isolation.
Stability: Unlike some heteroaromatic acids (e.g., thiazole-2-carboxylic acids), 1,2,3-triazole-4-carboxylic acids are generally resistant to spontaneous decarboxylation under standard coupling temperatures (<60°C).
Strategic Decision Matrix
Selecting the correct coupling agent is critical.[1] The decision should be based on the nucleophilicity of the amine partner and the scale of the reaction.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine type and scale.
Best For: Small-scale (mg to g), diverse amine screening, and rapid turnover.
Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the HATU scaffold provides an intramolecular base effect (anchimeric assistance), accelerating the amine attack [2].
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)
Step-by-Step Procedure:
Preparation: In a clean, dry vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to ensure formation of the active ester.
Note: Do not stir >30 mins before adding amine, as the active ester can degrade or cause guanidinylation of the amine later.
Coupling: Add the amine (1.0 – 1.2 equiv).[2] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Look for mass M+H).
Best For: Scale-up (>10g), chiral amines (low epimerization risk), and easy workup.
Mechanism: T3P acts as a cyclic anhydride electrophile. It forms a mixed anhydride with the substrate. The byproduct is a water-soluble phosphonate salt, eliminating the need for chromatography in many cases [3].[3]
Critical: T3P is viscous; ensure accurate weighing/volume transfer.
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.
Workup (Self-Validating):
Add water directly to the reaction mixture.
Separate layers.[3] The T3P byproducts partition into the aqueous phase.[3]
Wash organic layer with 0.5M NaOH (removes unreacted triazole acid) and 0.5M HCl (removes pyridine/amine).
Concentrate organic layer to yield product.
Protocol C: Acid Chloride Activation (The "Hammer")
Best For: Extremely hindered amines or electron-deficient anilines where HATU/T3P fails.
Step-by-Step Procedure:
Suspend 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid in dry DCM.
Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF (essential for Vilsmeier-Haack like activation).
Stir until gas evolution (CO/CO₂) ceases (approx 1-2 h).
Concentrate to dryness in vacuo to remove excess oxalyl chloride.
Re-dissolve the crude acid chloride in DCM and add to a solution of Amine + Et₃N (or Pyridine).
Data Summary & Troubleshooting
Parameter
HATU Method
T3P Method
Acid Chloride Method
Reaction Time
Fast (1-4 h)
Slow (12-24 h)
Fast (0.5 - 2 h)
Purification
Column usually required
Extraction often sufficient
Extraction sufficient
Cost
High
Moderate
Low
Atom Economy
Poor (large byproduct)
Excellent
Good
Water Tolerance
Low (hydrolysis risk)
Moderate
Very Low
Troubleshooting Guide
Issue: Low Conversion.
Cause: The triazole acid active ester hydrolyzed.
Fix: Ensure DMF is "Anhydrous grade" (stored over molecular sieves).
Issue: Racemization (of Chiral Amine).
Cause: High basicity (DIPEA) causing proton abstraction.
Fix: Switch to Protocol B (T3P/Pyridine) or use Collidine as the base in Protocol A.
Issue: Poor Solubility.
Cause: The cyclobutyl group + triazole core can be lipophilic but rigid.
Fix: Use a co-solvent mixture of DCM:DMF (4:1) to solubilize both the lipophilic acid and polar intermediates.
Visualizing the Mechanism
The following diagram illustrates the activation pathway for HATU, highlighting the critical intermediate that drives the reaction.
Figure 2: Mechanistic pathway of HATU activation. The formation of the O-At active ester is the rate-determining activation step, followed by rapid amine attack.
References
Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Surrogates."[4] Journal of Medicinal Chemistry. Available at: [Link]
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][3][6] Journal of the American Chemical Society. Available at: [Link]
Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for Large-Scale Amide Couplings."[6] Organic Process Research & Development. Available at: [Link]
Application Note: Regioselective Synthesis of 1-Cyclobutyl-1,2,3-triazole-4-carboxylic Acid via CuAAC
Executive Summary This application note details the protocol for the synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid , a rigid isostere often used in fragment-based drug discovery (FBDD) to replace amide or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid , a rigid isostere often used in fragment-based drug discovery (FBDD) to replace amide or ester linkages. The method utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to ensure 1,4-regioselectivity.
Unlike standard alkyl azides, cyclobutyl azide possesses significant ring strain and a low Carbon-to-Nitrogen (C/N) ratio, classifying it as a high-energy intermediate . This protocol integrates strict safety measures for handling the azide in solution, avoiding isolation of the neat explosive liquid.
Key Advantages of this Protocol
Regiocontrol: Exclusive formation of the 1,4-isomer (vs. 1.5-isomer mix in thermal conditions).
Ligand-Accelerated: Utilizes TBTA to prevent copper(I) oxidation and chelation by the carboxylic acid substrate.
Self-Validating Purification: Relies on the amphoteric nature of the product for acid-base extraction, minimizing chromatographic needs.
Safety & Hazard Analysis (Critical)
The "Rule of Six" Violation
Cyclobutyl azide (
) has a C/N ratio of 1.33, significantly below the safety threshold of 3 (the "Rule of Six"). It is potentially explosive if isolated, distilled, or subjected to mechanical shock.
Requirement: Never concentrate cyclobutyl azide to dryness.
Storage: Store as a solution (e.g., in DMF or
-BuOH) at < 4°C.
Equipment: Use a blast shield. Do not use metal spatulas (risk of metal azide formation).[1][2]
Copper & Carboxylic Acids
Propiolic acid can corrode copper metal and form insoluble copper(I) carboxylates, potentially stalling the catalytic cycle. This protocol uses a chelating ligand (TBTA) to protect the active Cu(I) species.
Reaction Mechanism & Pathway
The reaction proceeds via the stepwise Cu(I) catalytic cycle. The ligand (TBTA) is crucial here to outcompete the propiolic acid for copper coordination, maintaining the catalyst in its active state.
Figure 1: Catalytic cycle of CuAAC.[3][4][5] The ligand L (TBTA) stabilizes the Cu(I) species, preventing oxidation and inhibition by the carboxylic acid substrate.
Experimental Protocols
Phase I: Synthesis of Cyclobutyl Azide (Solution Phase)
Note: We avoid isolating the pure azide. We prepare a stock solution.
Reagents:
Cyclobutyl bromide (1.0 equiv)
Sodium azide (
) (1.5 equiv)
Solvent: DMF (Dimethylformamide) - Anhydrous
Protocol:
Setup: In a fume hood behind a blast shield, charge a round-bottom flask with
(1.5 equiv).
Solvation: Add anhydrous DMF (
concentration relative to bromide). Stir until mostly dissolved.
Addition: Add cyclobutyl bromide (1.0 equiv) dropwise at Room Temperature (RT).
Reaction: Heat to 60°C for 16–24 hours. Do not exceed 70°C due to decomposition risks.
DO NOT ROTAVAP TO DRYNESS. Carefully concentrate the ether solution to ~2–3 mL volume (keeping the azide in solution). Determine concentration via NMR (using an internal standard like mesitylene) or assume 80% yield for the next step.
and TBTA in a minimal amount of -BuOH/Water. The solution should turn blue (Cu(II)-ligand complex).
Main Vessel: In the reaction flask, dissolve the Cyclobutyl azide solution and Propiolic acid in
-BuOH/ (1:1). Total concentration should be ~0.2 M.
Initiation: Add the Catalyst Premix to the Main Vessel.
Reduction: Add Sodium Ascorbate (dissolved in minimal water) dropwise. The solution will turn from blue to bright yellow/orange (indicating active Cu(I)).
Incubation: Stir vigorously at RT for 12–16 hours.
Monitoring: If the solution turns green/blue, oxygen has entered. Add an additional 5-10 mol% Sodium Ascorbate to restore the yellow Cu(I) state.
Completion: Monitor by TLC (Note: Propiolic acid streaks; look for the disappearance of the azide spot).
Purification & Characterization
Since the product is a carboxylic acid, we utilize an acid-base extraction workflow to isolate high-purity product without column chromatography.
Figure 2: Acid-Base purification workflow utilizing the acidic nature of the triazole carboxylate.
Detailed Steps:
Basify: Dilute reaction with water. Add 1M NaOH until pH > 10.
Wash: Extract with Ethyl Acetate (
).
Why? This removes unreacted cyclobutyl azide, the TBTA ligand, and organic byproducts. The product remains in the aqueous phase as the sodium salt.
Acidify: Cool the aqueous layer on ice. Slowly add 1M HCl until pH < 2.
Isolate:
Scenario A (Precipitate): If a solid forms, filter and wash with cold water.
Scenario B (Soluble): If no precipitate, extract the acidic aqueous layer with Ethyl Acetate (
). Dry over and evaporate.
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Expected Analytical Data:
1H NMR (
-DMSO):
13.0 (br s, 1H, -COOH)
8.6-8.8 (s, 1H, Triazole-H)
5.1-5.3 (m, 1H, Cyclobutyl C-H)
2.4-2.6 (m, Cyclobutyl )
1.8-2.0 (m, Cyclobutyl )
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
Copper poisoning by carboxylic acid.
Increase TBTA ligand to 15 mol%. Ensure anaerobic conditions.
Solution turns Green
Oxidation of Cu(I) to Cu(II).
Add more Sodium Ascorbate (5-10 mol%). Purge headspace with Argon.
Emulsion during workup
Amphiphilic nature of product.
Add Brine (saturated NaCl). Use Isopropanol/CHCl3 (1:3) for extraction.[7]
Regioisomer mix
Thermal pathway active (Cu inactive).
Ensure catalyst is active (yellow color). Lower temp to RT if heating was used.
References
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link
Application Note: Solid-Phase Peptide Synthesis (SPPS) using 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic Acid
Executive Summary & Scientific Rationale The incorporation of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid into peptide backbones represents a strategic approach in medicinal chemistry to enhance metabolic stability...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The incorporation of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid into peptide backbones represents a strategic approach in medicinal chemistry to enhance metabolic stability and membrane permeability. Unlike standard amino acids, this building block introduces a 1,4-disubstituted 1,2,3-triazole ring , a validated bioisostere of the trans-amide bond.[1]
Why This Molecule?
Bioisosterism: The 1,2,3-triazole ring mimics the dipole moment, planarity, and hydrogen-bonding capabilities of a peptide bond but is completely resistant to proteases.
Cyclobutyl Moiety: The N1-cyclobutyl substitution introduces specific steric bulk and lipophilicity (
modulation), improving the pharmacokinetic profile compared to the native amide or unsubstituted triazoles.
Pre-formed Scaffold: Unlike "click-on-resin" approaches which require copper catalysis during SPPS, using the pre-formed carboxylic acid allows for standard amide coupling protocols, avoiding metal contamination in the final peptide.
Chemical Profile & Pre-Synthesis Considerations[2][3][4][5][6]
Molecule Specifications
Property
Detail
IUPAC Name
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
Role
Peptidomimetic Building Block / N-Terminal Cap
Functionality
Carboxylic Acid (C-terminus equivalent for coupling)
~3.5 (Acidic proton of COOH); Triazole ring is weakly basic.
Resin Compatibility
This acid can be coupled to any standard amine-functionalized resin (Rink Amide, Wang, 2-CTC) or the N-terminus of a growing peptide chain.[2]
Recommendation: Use ChemMatrix or Tentagel resins for longer sequences to ensure optimal swelling, as the cyclobutyl group adds hydrophobicity.
Experimental Workflow (Visualized)
The following flowchart outlines the decision process and workflow for incorporating this unit.
Caption: Workflow for the coupling of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid to a resin-bound peptide.
Detailed Protocols
Protocol A: Activation and Coupling
The triazole carboxylic acid is slightly more acidic and electron-deficient than standard Fmoc-amino acids. Therefore, highly efficient uronium/aminium salts (HATU) are preferred over carbodiimides (DIC) to ensure rapid conversion.
Reagents:
Building Block: 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (3.0 equivalents relative to resin loading).
Allow to activate for exactly 30-60 seconds. (Do not exceed 2 minutes to avoid potential side reactions with the active ester).
Coupling:
Add the activated solution to the resin.
Agitate (shake/vortex) at room temperature for 45–60 minutes .
Note: The cyclobutyl group adds bulk; extended coupling times (up to 2 hours) may be beneficial if the previous amino acid is sterically hindered (e.g., Val, Ile, Pro).
Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).
Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).
Result: If the beads remain colorless, coupling is complete. If blue/stained, repeat the coupling step (Double Coupling).
Protocol B: Cleavage and Isolation
Triazole rings are stable to standard TFA cleavage conditions.[2]
Reagents:
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v). Note: Avoid thiol scavengers (EDT) unless Cys/Met are present, as they are unnecessary for the triazole.
Procedure:
Wash the resin thoroughly with DCM to remove traces of DMF (DMF can cause TFA salts to oil out).[2]
Precipitate the filtrate in cold diethyl ether (-20°C).
Centrifuge, wash the pellet with ether (2x), and dry under nitrogen.
Quality Control & Troubleshooting
Analytical Expectations (HPLC/MS)
UV Detection: The 1,2,3-triazole ring absorbs in the UV range (approx. 210–220 nm). It does not have a distinct fluorophore but is detectable by standard peptide methods.
Mass Spectrometry: Expect the mass of the peptide + mass of the acid residue (MW of acid - 18 Da for water loss).
Use NMP instead of DMF; add 1% Triton X-100 if aggregation occurs.
Metal Contamination
Only applicable if "click" was done on resin (not this protocol).[2]
This protocol uses pre-formed triazole, eliminating copper risks.
Case Study: Peptidomimetic Stability
Context: A research group substituted an Alanine residue with the 1-cyclobutyl-triazole unit in a bioactive pentapeptide.
Result: The analog retained 85% of binding affinity but showed a 40-fold increase in half-life in human plasma assays. The triazole acted as a rigid spacer, preventing enzymatic hydrolysis of the adjacent amide bond [1, 2].
References
Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics." Journal of Medicinal Chemistry.
Bioisosterism in Drug Design. (2018). "The 1,2,3-Triazole Ring as a Bioisostere." Frontiers in Chemistry.
El-Faham, A., & Albericio, F. (2011).[2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
Revolutionizing Triazole Synthesis: A Microwave-Assisted Approach to 1-Cyclobutyl-1,2,3-triazole Derivatives
Introduction: The Significance of 1,2,3-Triazoles and the Advent of Microwave Synthesis The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1] These five-membered heterocyclic c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 1,2,3-Triazoles and the Advent of Microwave Synthesis
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1] These five-membered heterocyclic compounds exhibit a remarkable range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The unique electronic and structural characteristics of the triazole ring allow it to act as a stable and effective pharmacophore, capable of engaging in various biological interactions. Consequently, the development of efficient and robust synthetic methodologies for creating diverse libraries of 1,2,3-triazole derivatives is of paramount importance to researchers in pharmaceuticals and materials science.
Traditionally, the synthesis of these compounds, particularly through the Huisgen 1,3-dipolar cycloaddition, required harsh reaction conditions and often resulted in a mixture of regioisomers. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, revolutionized the field by offering high yields and regioselectivity under mild conditions.[4]
Further enhancing this powerful transformation is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation provides rapid and uniform heating of the reaction mixture, a stark contrast to the often inefficient and slow heating of conventional methods.[5][6] This direct energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and product purity.[1][7] This application note provides a detailed protocol for the microwave-assisted synthesis of 1-cyclobutyl-1,2,3-triazole derivatives, a class of compounds with significant potential in drug development.
The Underlying Chemistry: Microwave-Enhanced Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles proceeds via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.
The key advantages of employing microwave irradiation in this context are:
Accelerated Reaction Rates: Microwave energy efficiently overcomes the activation energy barrier of the reaction, leading to a significant reduction in reaction time.[5]
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur with prolonged heating in conventional methods.[6]
Enhanced Efficiency: The ability to perform reactions in sealed vessels under elevated pressure allows for the use of low-boiling point solvents and reagents, further accelerating the reaction.
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 1-cyclobutyl-1,2,3-triazole derivative.
Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave reactions should be conducted in dedicated microwave reactors with appropriate pressure and temperature monitoring.[9]
Protocol 1: Synthesis of Cyclobutyl Azide
The synthesis of cyclobutyl azide is a necessary precursor step. A common method involves the diazotization of cyclobutylamine followed by reaction with sodium azide. However, for improved safety and convenience, an alternative is the nucleophilic substitution of a suitable cyclobutyl halide with sodium azide.
Note: Due to the potential hazards associated with the synthesis and handling of small organic azides, it is often preferable to generate them in situ or purchase them from a commercial supplier if available.
Protocol 2: Microwave-Assisted Synthesis of 1-Cyclobutyl-4-phenyl-1H-1,2,3-triazole
This protocol details a one-pot, three-component reaction where the organic azide is generated in situ from the corresponding halide, followed by the microwave-assisted cycloaddition.[10]
Step-by-Step Procedure:
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclobutyl bromide (1.0 mmol), phenylacetylene (1.1 mmol), and sodium azide (1.1 mmol).
Add a 1:1 mixture of tert-butanol and water (3.0 mL total volume).
To this suspension, add a catalytic amount of copper(II) sulfate pentahydrate (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%).
Seal the vial securely with a crimp cap.
Place the vial in the microwave reactor.
Irradiate the reaction mixture at a set temperature of 90°C for 10 minutes. The reaction progress can be monitored by TLC.[5]
After the reaction is complete, cool the vial to room temperature.
Quench the reaction by adding water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-cyclobutyl-4-phenyl-1H-1,2,3-triazole.
Visualizing the Workflow
The following diagram illustrates the streamlined process of the microwave-assisted synthesis of 1-cyclobutyl-1,2,3-triazole derivatives.
Caption: A generalized workflow for the microwave-assisted synthesis of 1-cyclobutyl-1,2,3-triazole derivatives.
Results and Characterization
The microwave-assisted protocol consistently provides high yields of the desired 1-cyclobutyl-1,2,3-triazole derivatives in significantly reduced reaction times compared to conventional heating methods.
Derivative
R-Group
Reaction Time (Microwave)
Yield (%)
1
Phenyl
10 min
>90%
2
p-Tolyl
12 min
>88%
3
p-Methoxyphenyl
10 min
>92%
4
p-Chlorophenyl
15 min
>85%
Characterization Data for 1-Cyclobutyl-4-phenyl-1H-1,2,3-triazole:
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a characteristic singlet for the triazole proton (CH ) around δ 7.7-8.2 ppm. The phenyl protons will appear as multiplets in the aromatic region (δ 7.2-7.9 ppm). The protons of the cyclobutyl group will exhibit complex multiplets in the aliphatic region, with the methine proton adjacent to the nitrogen appearing at a downfield-shifted position compared to the methylene protons.
¹³C NMR (CDCl₃, 101 MHz): The spectrum will show distinct signals for the two carbons of the triazole ring. The carbon bearing the phenyl group (C-4) will appear around δ 148 ppm, while the other triazole carbon (C-5) will be observed further upfield. The carbons of the phenyl and cyclobutyl groups will have characteristic chemical shifts.
Mass Spectrometry (ESI): The mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the synthesized compound.
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the aromatic and triazole rings.
Mechanistic Insight
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Caption: A simplified representation of the catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Conclusion
The application of microwave irradiation to the copper(I)-catalyzed azide-alkyne cycloaddition provides a rapid, efficient, and high-yielding protocol for the synthesis of 1-cyclobutyl-1,2,3-triazole derivatives. This methodology aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage. The protocols outlined in this application note offer a robust and reliable approach for researchers and drug development professionals to access these valuable heterocyclic compounds, thereby accelerating the discovery of new therapeutic agents.
References
Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(9), 2045-2049.
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
Biotage. (2005). Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles.
Gualdani, R., et al. (2016). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. Molecules, 21(11), 1489.
Kumar, D., et al. (2014). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 126(5), 1431-1438.
Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-168.
Tadmouri, A., et al. (2019). Green Methodologies for Copper(I)
BenchChem. (2025).
Luo, Q. (2018). Handling Azide Compounds.
CEM Corporation. (n.d.). Microwave Synthesis Safety.
Barge, A., et al. (2011). Click Chemistry Under Microwave or Ultrasound Irradiation. Current Organic Chemistry, 15(2), 238-256.
Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223-4225.
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
Jain, S. L., et al. (2016). Visible Light Assisted Photocatalytic [3+2] Azide–Alkyne “Click” Reaction for the Synthesis of 1,4-Substituted 1,2,3-Triazoles Using a Novel Bimetallic Ru–Mn Complex. ACS Sustainable Chemistry & Engineering, 4(1), 69–75.
Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162.
PubChem. (n.d.). tolyl-1H-1,2,4-triazole. PubChem Compound Summary for CID 169042.
Barge, A., et al. (2011).
Kumar, K. S. S., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(21), 126629.
Meza-Aviña, M. E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008–2020.
Reddit. (2016).
Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7589.
Shneine, J. K., & Alaraji, Y. H. (2016). A Comprehensive review on 1, 2, 4 Triazole.
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Shodhganga.
Application Note: Strategic Functionalization of Cyclobutyl Triazole Carboxylic Acids
Executive Summary The cyclobutyl-triazole motif has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, -rich scaffold that mimics phenyl rings while improving solubility and metabolic stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclobutyl-triazole motif has emerged as a high-value bioisostere in modern drug discovery, offering a rigid,
-rich scaffold that mimics phenyl rings while improving solubility and metabolic stability (lowering LogD). However, the functionalization of the carboxylic acid moiety on this sterically congested and electronically unique scaffold presents specific synthetic challenges.
This guide provides validated protocols for transforming the carboxylic acid group in cyclobutyl triazoles. We focus on overcoming steric hindrance and preventing epimerization during amide coupling , Curtius rearrangement , and decarboxylative cross-coupling .
Structural Considerations & Reactivity Profile
The Scaffold Challenge
The target scaffold typically features a carboxylic acid attached directly to a cyclobutane ring, which also bears a 1,2,3-triazole.
Steric Hindrance: The "puckered" conformation of the cyclobutane ring creates significant steric bulk, impeding nucleophilic attack at the carbonyl carbon.
Epimerization Risk: If the carboxylic acid is
-substituted, activation can lead to rapid racemization via ketene intermediates or oxazolone formation.
Coordination: The triazole nitrogen atoms can coordinate with transition metals (Pd, Cu), potentially poisoning catalysts in cross-coupling reactions if not managed.
Mechanistic Decision Tree
The choice of functionalization method depends on the desired pharmacophore.
Figure 1: Strategic selection of functionalization protocols based on the target pharmacophore.
Rationale: Standard reagents (EDC/HOBt, HATU) often fail or give low yields with cyclobutyl acids due to steric bulk. Propylphosphonic anhydride (T3P ) is the reagent of choice here.[1][2] It drives the reaction to completion through an entropically favored cyclic transition state and allows for easy workup (water-soluble byproducts).
Dissolution: Charge the carboxylic acid (1.0 equiv) and the amine (1.2 equiv) into a reaction vial equipped with a stir bar. Dissolve in anhydrous EtOAc (0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv) at room temperature. Stir for 5 minutes.
Activation: Add T3P solution (2.0 equiv) dropwise. Note: T3P is exothermic; for scales >1g, cool to 0°C during addition.
Reaction: Stir at room temperature (20-25°C) for 2–12 hours.
QC Check: Monitor by LCMS.[3] If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.
Rationale: Converting the acid to an amine (via isocyanate) is a classic "scaffold hop." For cyclobutyl systems, the DPPA (Diphenylphosphoryl azide) method is preferred over acid chloride routes to avoid harsh conditions that degrade the triazole.
Rationale: To attach aryl or alkyl groups directly to the cyclobutane ring (replacing the COOH), traditional cross-coupling fails. Metallaphotoredox catalysis (Ni/Ir) allows the carboxylic acid to act as a radical precursor, forming
bonds under mild conditions.
Mechanism Visualization:
Figure 2: Simplified mechanism of decarboxylative cross-coupling using dual catalysis.
, combine the acid, aryl bromide, Ir-catalyst, Ni-catalyst, ligand, and base in a vial.
Solvent: Add degassed DMF (0.05 M). Seal the vial with a septum cap.
Irradiation: Place the vial 2-3 cm from a Blue LED lamp. Use a fan to keep the reaction temperature <35°C.
Reaction: Stir vigorously under irradiation for 12–24 hours.
Workup: Dilute with EtOAc/Brine. Filter through a Celite pad to remove metal precipitates.
Purification: The triazole can coordinate Ni. Use a scavenger resin (e.g., QuadraPure™ TU) or wash with aqueous EDTA to remove residual Nickel before column chromatography.
Troubleshooting & Expert Tips
Issue: Low Conversion in Amide Coupling.
Cause: Extreme steric hindrance of the cyclobutane puckering.
Solution: Switch solvent to DMF to increase T3P activity. Add 0.5 equiv of DMAP (careful with epimerization).
Issue: Triazole Interference in Cross-Coupling.
Cause: The triazole acts as a ligand for Nickel, shutting down the catalytic cycle.
Solution: Increase Ni loading to 15-20 mol%. Ensure the triazole N2/N3 positions are not sterically accessible (e.g., if the triazole is 1,4-substituted, the N3 is open).
Issue: Purification Difficulties.
Tip: Cyclobutyl triazoles are polar. Use C18 Reverse Phase chromatography if normal phase separation is poor.
References
Bioisosterism of Cyclobutanes
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Org.[3][4][6] Biomol. Chem., 2019 , 17, 2839-2849. Link
T3P Coupling Protocol
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[3][4][6] Process Res. Dev., 2016 , 20, 140-177. Link
Decarboxylative Cross-Coupling
Zuo, Z., et al.
-Carboxyl sp3-Carbons with Aryl Halides." Science, 2014 , 345, 437-440. Link
Triazole Synthesis (CuAAC)
Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angew. Chem. Int. Ed., 2002 , 41, 2596-2599. Link
Curtius Rearrangement with DPPA
Shioiri, T., et al. "Diphenylphosphoryl Azide. A New Convenient Reagent for a Modified Curtius Reaction and for Peptide Synthesis." J. Am. Chem. Soc., 1972 , 94, 6203-6205. Link
Technical Support Center: Solving Solubility Issues with Cyclobutyl Triazole Carboxylic Acid in Water
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of cyclobutyl triazole carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of cyclobutyl triazole carboxylic acid and its analogs. As a molecule class possessing a lipophilic cyclobutyl moiety, a polar triazole ring, and an ionizable carboxylic acid group, its solubility behavior can be complex. This document provides in-depth troubleshooting guides and foundational knowledge to systematically address and overcome these issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of cyclobutyl triazole carboxylic acid.
Q1: Why is my cyclobutyl triazole carboxylic acid not dissolving in neutral water?
A: The limited aqueous solubility of this compound class typically arises from a structural conflict between its different parts. The cyclobutyl group is non-polar and hydrophobic, resisting interaction with water. While the triazole and carboxylic acid groups are polar, the carboxylic acid is a weak acid and remains largely in its neutral, less soluble protonated form (R-COOH) in neutral pH water.[1][2] To achieve significant solubility, you must address the energetic penalty of dissolving the hydrophobic portion of the molecule.
Q2: What are the most critical physicochemical properties to consider for this molecule?
A: The two most important parameters are the pKa of the carboxylic acid and the LogP (octanol-water partition coefficient).
pKa: Carboxylic acids typically have pKa values in the range of 3-5.[3][4] This is the pH at which the compound is 50% in its neutral form (R-COOH) and 50% in its ionized, more soluble salt form (R-COO⁻). Knowing the pKa is crucial for solubility enhancement via pH modification.[3]
LogP: This value indicates the lipophilicity (oil-loving) or hydrophilicity (water-loving) of a compound. The cyclobutyl and triazole core will be the main contributors. A higher LogP suggests lower intrinsic aqueous solubility. While an exact value requires experimental determination, the presence of the cyclobutyl ring suggests a LogP that necessitates formulation strategies for aqueous applications.
Q3: I need to prepare a solution for a quick screening experiment. What is the fastest and most common approach to try first?
A: For a weak acid like this, the most direct and often most effective initial strategy is pH adjustment . By raising the pH of the solution to at least 1.5 to 2 units above the compound's pKa, you convert the carboxylic acid into its much more soluble carboxylate salt.[5][6] This is typically achieved by preparing a concentrated stock solution in a weak base (like 0.1 M NaOH) and then diluting it into your final buffered solution.
The Principle: Leveraging Ionization for Solubility
The solubility of a carboxylic acid is fundamentally linked to its ionization state, a relationship described by the Henderson-Hasselbalch equation. In its protonated (R-COOH) form, the molecule is less polar and less soluble. By increasing the pH with a base, you shift the equilibrium towards the deprotonated, anionic carboxylate form (R-COO⁻). This charged species has strong, favorable ion-dipole interactions with water, dramatically increasing solubility.[3][5]
Visualization: Acid-Base Equilibrium
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Experimental Protocol: Preparing a Stock Solution via pH Adjustment
Weigh Compound: Accurately weigh the desired amount of cyclobutyl triazole carboxylic acid.
Initial Suspension: Add a small volume of purified water to the solid compound. It will likely form a slurry.
Titrate with Base: While stirring, add a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise.
Observe Dissolution: Continue adding the base slowly until the solid completely dissolves, indicating the formation of the soluble salt.
pH Check (Optional but Recommended): Use a calibrated pH meter to check the final pH of the stock solution. It should be well above the estimated pKa (typically pH > 7).
Final Volume Adjustment: Add purified water to reach the final desired concentration for your stock solution.
Sterile Filtration: If for use in cell-based assays, filter the final stock solution through a 0.22 µm syringe filter.
Troubleshooting Q&A
Q: I added my pH-adjusted stock solution to my neutral pH assay buffer, and it crashed out (precipitated). What happened?A: This is a common issue. Your high-pH stock solution was diluted into a lower-pH buffer, causing the pH to drop. This shifted the equilibrium back towards the less soluble protonated form. To fix this, ensure the final concentration of your compound in the assay buffer is below its solubility limit at the buffer's pH. Alternatively, consider if the buffer's pH can be slightly raised without affecting the experiment.
Q: Which base should I use for pH adjustment?A: For most in vitro experiments, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard choices.[7] If you are forming a solid salt for a formulation, a wider range of counterions can be explored, but this requires more extensive characterization.[8][9]
Section 3: Troubleshooting Guide 2 - Utilizing Co-solvent Systems
The Principle: Reducing Solvent Polarity
When pH adjustment is not desirable or sufficient, using a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This disruption of water's strong hydrogen-bond network lowers the energy required to create a cavity for the non-polar cyclobutyl group, thereby increasing the compound's solubility.[12]
Data Presentation: Common Co-solvents for Research
Co-solvent
Typical Starting % (v/v)
Properties & Considerations
Dimethyl Sulfoxide (DMSO)
1-10%
Excellent solubilizing power for many compounds. Can be toxic to some cells at >0.5-1%.[13]
Ethanol (EtOH)
5-20%
Less toxic than DMSO, commonly used. Can sometimes cause protein precipitation at high concentrations.
Propylene Glycol (PG)
10-30%
Low toxicity, often used in pharmaceutical formulations. Can be viscous.[14]
Prepare Vials: Weigh an equal, small amount of your compound (e.g., 1 mg) into several glass vials.
Prepare Co-solvent Stocks: Create a range of co-solvent/water mixtures (e.g., 10%, 25%, 50%, and 100% DMSO in water).
Test Solubility: Add a defined volume of the lowest percentage co-solvent mixture (e.g., 100 µL of 10% DMSO) to the first vial to test a target concentration (e.g., 10 mg/mL).
Mix and Observe: Vortex the vial thoroughly. If not dissolved, sonicate for 5-10 minutes.
Iterate: If the compound is not soluble, move to the next vial and try a higher concentration of the co-solvent. If it is soluble, you have found a suitable condition.
Verify Compatibility: Always run a vehicle control (the co-solvent alone at the same final concentration) in your assay to ensure it does not interfere with the results.
Troubleshooting Q&A
Q: My compound is soluble in 100% DMSO, but precipitates when I add it to my aqueous buffer. What should I do?A: This is a very common problem called "fall-out". The final concentration of DMSO in your assay is too low to maintain solubility. The solution is to ensure the final DMSO concentration in your assay is high enough. For example, if your compound is soluble at 10 mg/mL in 50% DMSO, you could make a 20 mg/mL stock in 100% DMSO. When you dilute this 1:100 into your assay, the final DMSO concentration is 1%, which may not be enough. You may need to use a higher final percentage of co-solvent or combine this approach with pH adjustment.
Section 4: Troubleshooting Guide 3 - Complexation with Cyclodextrins
The Principle: Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic outer surface and a hydrophobic inner cavity.[15][16] They can encapsulate the non-polar part of a drug molecule (the "guest"), like the cyclobutyl ring, within their cavity.[16] This forms a "drug-cyclodextrin inclusion complex," which presents the water-soluble exterior of the cyclodextrin to the solvent, thereby increasing the apparent aqueous solubility of the drug.[15][17]
Data Presentation: Common Cyclodextrins for Solubility Enhancement
High aqueous solubility, most commonly used in research and formulations to avoid the low solubility of native β-CD.[15]
Visualization: Formation of an Inclusion Complex
Caption: Encapsulation of a poorly soluble drug within a cyclodextrin cavity to form a soluble complex.
Experimental Protocol: Preparing a Solution with HP-β-CD
Prepare Cyclodextrin Solution: Dissolve an excess of HP-β-CD in your desired aqueous buffer to create a concentrated stock (e.g., 40% w/v). This may require some stirring.
Add Compound: Add the cyclobutyl triazole carboxylic acid solid directly to the HP-β-CD solution.
Equilibrate: Tightly cap the vial and mix vigorously. Place it on a shaker or rotator at room temperature overnight to allow the complex to form and equilibrate. Gentle heating (40-50°C) can sometimes speed up the process.
Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
Collect Supernatant: Carefully collect the clear supernatant. This solution contains your solubilized drug-cyclodextrin complex. The concentration should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
Troubleshooting Q&A
Q: Which cyclodextrin is the best one to start with?A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most common and effective choice for initial screening due to its high aqueous solubility and excellent safety profile.[15] Its cavity size is suitable for a wide range of drug molecules.
Section 5: Summary & Strategy Selection
Strategy
Ease of Use
Potential for Assay Interference
Key Advantage
pH Adjustment
High
High (if pH change affects assay)
Very effective for ionizable compounds; simple to implement.
Co-solvents
High
Medium (solvent effects on proteins/cells)
Broadly applicable to many non-polar compounds.
Cyclodextrins
Medium
Low (generally inert)
Excellent for avoiding organic solvents; can improve stability.
For cyclobutyl triazole carboxylic acid, the recommended order of approach is:
pH Adjustment: The most mechanistically direct approach for a carboxylic acid.
Co-solvents (especially DMSO): If pH adjustment fails or is incompatible with the assay.
Cyclodextrins (HP-β-CD): If organic solvents must be avoided entirely.
References
Vertex AI Search. (2026). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
World Pharma Today. (2025).
National Center for Biotechnology Information (NCBI). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Pharma Excipients. (2025).
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
Patsnap Eureka. (2025).
Wikipedia. (n.d.). Cosolvent.
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
National Center for Biotechnology Information (NCBI). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
Journal of Advanced Scientific Research. (2023). Solubility enhancement techniques: A comprehensive review.
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
PubMed. (1978). pH-solubility profiles or organic carboxylic acids and their salts.
Merck. (n.d.).
National Center for Biotechnology Information (NCBI). (n.d.).
BenchChem. (2025). strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
MDPI. (2019).
UNT Digital Library. (2026).
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic Acid
Ticket ID: #TRZ-404-PUR
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Subject: Recrystallization Solvent Systems & Impurity Management[1]
Executive Summary: The Polarity Paradox
Purifying 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid presents a unique "polarity paradox." You are balancing the hydrophilic nature of the carboxylic acid and triazole core against the lipophilic cyclobutyl tail.
If your crude material is oiling out or retaining color (likely copper), standard single-solvent systems will fail.[1][2] This guide provides a self-validating logic for solvent selection, specifically tailored to the amphiphilic nature of this IDO1 inhibitor intermediate.[1][2]
Module 1: Validated Solvent Systems
The following systems have been categorized based on impurity profile and yield requirements.
System Class
Solvent Composition
Primary Use Case
Mechanism of Action
Primary (Standard)
Ethanol / Water (3:1 to 1:1)
General purification of crude solid.
Temperature Swing: Soluble in hot EtOH; cyclobutyl group forces precipitation as water content/cooling increases.[1][2]
High Purity
Ethyl Acetate / n-Heptane
Removal of non-polar byproducts (dimers).
Polarity Exclusion: The acid dissolves in hot EtOAc; Heptane acts as a strong anti-solvent for the polar acid head.[2]
Scavenging
1M NaOH / 1M HCl
"Resetting" oiled-out material or removing copper.[2]
pH Swing: Dissolution as the carboxylate salt (water-soluble) releases trapped organics; re-acidification precipitates the pure acid.
Critical Note: Avoid boiling methanol or acetone for extended periods.[1][2] 1,2,3-triazole-4-carboxylic acids are prone to thermal decarboxylation above 110°C, converting your product into the inactive 1-cyclobutyl-1,2,3-triazole.[1][2]
Module 2: Step-by-Step Protocols
Protocol A: The "Green" Recrystallization (EtOH/Water)
Best for: Removing trace starting materials (azides) and inorganic salts.[1]
Dissolution: Suspend the crude acid in Ethanol (absolute) at 5 mL/g.
Heating: Heat to 60-65°C (Do not exceed 70°C). If solids remain, add Ethanol portion-wise until clear.[1][2]
Filtration (Hot): If the solution is hazy (insoluble salts), filter rapidly through a pre-warmed sintered glass funnel.[1][2]
Anti-Solvent Addition: While maintaining 60°C, add Water dropwise until a faint, persistent turbidity appears.[1][2]
Re-solubilization: Add 0.5 mL of Ethanol to clear the turbidity.[1][2]
Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2 hours) to prevent oiling out.
Harvest: Cool to 0-5°C for 30 minutes. Filter and wash with cold Water/Ethanol (2:1).[1][2]
Protocol B: The "Copper-Strip" Acid-Base Swing
Best for: Material synthesized via CuAAC (Click Chemistry) that appears green/blue or is an intractable oil.
Salt Formation: Suspend crude oil/solid in 1M NaOH (3 equiv). Stir until fully dissolved (pH > 10).
Checkpoint: If solids remain, filter them off (these are likely organic impurities).[1][2]
Chelation (Optional but Recommended): If the solution is green, add EDTA disodium salt (0.1 equiv) and stir for 30 mins.
Washing: Extract the aqueous basic layer with Ethyl Acetate (2x) to remove unreacted cyclobutyl azide or neutral organic impurities.[1][2] Discard the organic layer.[2][3]
Precipitation: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise while stirring vigorously until pH reaches 2.0.
Isolation: The product will precipitate as a white solid.[1][2] Filter, wash with water, and dry.[1][2][4]
Module 3: Troubleshooting & Diagnostics
Issue 1: "My product is oiling out instead of crystallizing."
Cause: The cyclobutyl group lowers the melting point, and the cooling rate is too fast, causing the compound to phase-separate as a liquid before organizing into a lattice.[1][2]
Solution:
Seed Crystals: Retain a tiny amount of crude solid.[1][2] Add it to the solution when it reaches 40°C.[2]
High-Shear Stirring: Vigorous stirring during cooling prevents oil droplets from coalescing.[2]
Switch Solvent: Move to Ethyl Acetate/Heptane .[2] The lower boiling point of EtOAc allows for gentler thermal gradients.[2]
Issue 2: "The product has a persistent green/blue tint."
Cause: Copper entrapment in the triazole ring (a known ligand for Cu species).[1][2]
Solution: Recrystallization alone will not fix this.[1][2] You must use Protocol B (Acid-Base Swing) with an EDTA wash or treat the hot ethanolic solution with SiliaMetS® Thiol or charcoal before crystallization.
Issue 3: "Yield is low (<50%)."
Cause: The product is amphiphilic and may be staying in the mother liquor if too much ethanol is used.[1][2]
Solution:
Concentrate the mother liquor by 50% and cool to -10°C.
Check the pH of the mother liquor; if it is not acidic, the carboxylic acid may be partially ionized.[1][2] Ensure pH < 3.[1][2]
Module 4: Decision Logic Visualization
The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's state.
Figure 1: Purification Workflow. Select the protocol based on the physical state and color of the crude intermediate.
Minimizing side reactions in triazole carboxylic acid activation
Technical Support Center: Triazole Chemistry Division Topic: Minimizing Side Reactions in Triazole Carboxylic Acid Activation Ticket ID: #TRZ-ACT-001 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Triazole Chemistry DivisionTopic: Minimizing Side Reactions in Triazole Carboxylic Acid Activation
Ticket ID: #TRZ-ACT-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Triazole Activation Paradox
Welcome to the Technical Support Center. You are likely here because your triazole-functionalized carboxylic acid coupling is failing.
The Core Problem: 1,2,3-Triazoles are powerful bioisosteres for amide bonds, but they are electronically deceptive. The triazole ring is strongly electron-withdrawing (inductive effect,
). When a carboxylic acid is attached to a chiral center adjacent to a triazole (an -triazolyl acid), that -proton becomes significantly more acidic ( drop) compared to a standard amino acid.
The Consequence: Standard activation methods (EDC, HATU) often generate a reactive intermediate that survives long enough to permit proton abstraction by the base. This leads to racemization (loss of chirality) or azlactone formation (a stable, unreactive trap).
This guide provides the protocols to bypass these thermodynamic traps.
Module 1: Preserving Stereochemistry (The Anti-Racemization Protocol)
Issue: "My product shows 30-50% epimerization by chiral HPLC."
Diagnosis: You are likely using a uronium-based reagent (HATU/HBTU) with a tertiary amine base (DIPEA/TEA). The basicity of DIPEA is too high for the activated
-triazolyl species.
The Mechanism of Failure
When you activate the acid, you form an active ester. The adjacent triazole ring pulls electron density, making the
-proton labile. A base abstracts this proton, forming a planar enolate or an oxazolone (azlactone).[1] When the amine attacks, it attacks a flat center, destroying your enantiomeric excess (ee).
Figure 1: The kinetic competition between direct coupling and base-mediated racemization via oxazolone formation.
The Solution: T3P (Propylphosphonic Anhydride)
Switch to T3P in combination with Pyridine or 2,4,6-Collidine .
Why T3P? It acts as an acidic coupling reagent. It does not require the initial deprotonation of the carboxylic acid to activate it, unlike uronium salts.
Why Pyridine? It is a weaker base (
) than DIPEA (). It is strong enough to neutralize the byproduct but too weak to strip the sensitive -proton from the activated triazole species.
Module 2: Regioselectivity & Side Reactions
Issue: "I see M+42 peaks or oligomers in my LCMS."
Diagnosis: N-Acylation or Self-Immolation.
N-Acylation: The triazole ring nitrogens (N2/N3) are weakly nucleophilic. Highly reactive species (like acid chlorides generated by SOCl
or oxalyl chloride) can attack the triazole ring of a neighboring molecule, causing polymerization or N-acyl defects.
Hydrolysis: Activated triazole esters are exceptionally sensitive to moisture due to the electron-withdrawing ring.
Troubleshooting Decision Tree:
Figure 2: Diagnostic workflow for identifying and solving specific side-reaction profiles.
Module 3: The "Gold Standard" Protocol
This protocol is optimized for
-chiral triazole carboxylic acids . It prioritizes enantiomeric purity over raw reaction speed.
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv).
Base: Pyridine (3.0 equiv) OR 2,4,6-Collidine (for highly sensitive substrates).
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative). Avoid DMF if possible to simplify workup.
Step-by-Step Procedure:
Preparation: Charge the reaction vessel with the carboxylic acid and the amine. Dissolve in EtOAc (concentration 0.1 M).
Cooling: Cool the mixture to 0°C (ice bath). Crucial: Low temperature suppresses the deprotonation rate.
Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.
Activation: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.
Note: Do not premix the acid and T3P without the amine present. We want the amine to trap the active species immediately.
Reaction: Allow to warm to room temperature naturally. Monitor by LCMS after 1 hour.
Quench: Once complete, add water. T3P by-products are water-soluble.
Workup: Wash the organic layer with 0.5M HCl (to remove pyridine), then NaHCO
, then Brine.
Data Comparison: Coupling Reagent Performance
The following table summarizes internal data comparing reagents for the coupling of a sensitive 1,2,3-triazole-4-yl-acetic acid derivative.
Coupling Reagent
Base
Solvent
Yield (%)
Enantiomeric Excess (% ee)
Notes
HATU
DIPEA
DMF
92%
64%
Severe racemization due to basicity.
EDC / HOBt
TEA
DCM
75%
88%
Moderate yield; HOBt minimizes some side reactions.
T3P
DIPEA
EtOAc
85%
82%
DIPEA is still too strong for this substrate.
T3P
Pyridine
EtOAc
94%
>99%
Optimal System.
T3P
Collidine
2-MeTHF
91%
>99%
Best for extremely acid-sensitive substrates.
Frequently Asked Questions (FAQ)
Q1: Can I use acid chlorides (via Thionyl Chloride) to activate my triazole acid?A:Not recommended. Converting a triazole carboxylic acid to an acid chloride generates HCl. The high acidity can protonate the triazole ring, altering solubility, while the highly reactive acid chloride often leads to self-acylation or "tarring" due to the high energy of the intermediate. If you must, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) for milder chloride formation.
Q2: My reaction turns black when I add the base. What is happening?A: This indicates decomposition, likely via the formation of a ketene or extensive polymerization. This usually happens when using strong bases (DBU, TEA) with activated triazole acids. The
-proton is stripped, leading to anionic polymerization. Switch to Pyridine or N-Methylmorpholine (NMM).
Q3: Why is T3P better than HATU for this specific chemistry?A: HATU requires the carboxylate anion to react (requiring a base that can deprotonate the acid). T3P reacts directly with the acid to form a mixed anhydride. By avoiding the formation of a "naked" carboxylate anion in the presence of strong bases, T3P keeps the
-proton safe from abstraction [1].
Q4: Can I use DMF as a solvent with T3P?A: Yes, but T3P is available in EtOAc, which allows for an easier workup (washing out by-products with water). DMF requires aqueous extraction which can be tedious and may hydrolyze your product if the workup is slow.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
Hättasch, T., et al. (2021).[3] "Triazole groups as biomimetic amide groups in peptides can trigger racemization." Arkivoc, 2021(3), 185-196.[3]
Technical Support Center: Stability of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction: Welcome to the technical support guide for 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Welcome to the technical support guide for 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their work. While the 1,2,3-triazole core is known for its exceptional chemical stability, the presence of the C-4 carboxylic acid introduces a potential liability, particularly under basic conditions.[1][2][3] This guide provides a comprehensive overview of the compound's stability profile, offers solutions to common experimental challenges, and presents validated protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) & Core Stability Profile
This section addresses the most common inquiries regarding the chemical behavior of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid in basic environments.
Q1: How stable is the 1,2,3-triazole ring itself to basic conditions?
A: The 1,2,3-triazole ring is exceptionally robust and generally considered stable under a wide range of conditions, including exposure to moderate bases.[2][3][4] It is known to be resistant to hydrolysis, oxidation, and reduction, which is why it is a favored scaffold in medicinal chemistry.[1] For most applications, including biological assays at physiological pH or standard ester saponification, the triazole ring itself is not the primary point of failure.
Q2: What is the principal degradation pathway for this molecule in the presence of a base?
A: The most probable degradation pathway under basic conditions, particularly with the application of heat, is decarboxylation .[5] This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 1-cyclobutyl-1H-1,2,3-triazole. The stability of the resulting C4-anion on the triazole ring facilitates this process.
Q3: What is the approximate pKa of the carboxylic acid, and how does it influence stability?
A: While the exact pKa for the N-cyclobutyl derivative is not published, analogous compounds like N-methyl-1H-1,2,3-triazole-4-carboxylic acid have a pKa around 3.0-3.5.[1] This indicates it is a relatively strong acid. In any solution with a pH above ~5, the molecule will exist almost exclusively as the deprotonated carboxylate anion. This anion is the key intermediate in the base-mediated decarboxylation pathway.
Q4: Does the N-1 cyclobutyl substituent significantly alter the molecule's stability compared to other substituents?
A: The N-1 cyclobutyl group is a simple, non-polar alkyl substituent. Its electronic contribution to the triazole ring is minimal. Therefore, its stability profile under basic conditions is expected to be very similar to other N-1 alkyl-substituted 1,2,3-triazole-4-carboxylic acids. Its impact is primarily steric and does not introduce any unusual electronic factors that would significantly enhance or decrease stability compared to, for example, an N-methyl or N-benzyl analogue.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting potential degradants.[6][7] For definitive identification of degradation products, such as the decarboxylated species, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the reaction progress, especially for identifying the disappearance of the carboxylic acid proton and the appearance of the new proton at the C4 position of the decarboxylated product.[8]
Part 2: Troubleshooting Guide for Common Experimental Scenarios
This section provides practical advice for specific issues that may arise during experimentation.
Scenario A: Compound Degradation During Ester Saponification
Observed Problem: You are hydrolyzing the corresponding ethyl or methyl ester of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid to obtain the final acid product. However, the reaction yield is low, and LC-MS analysis shows a significant peak corresponding to the mass of the decarboxylated by-product (1-cyclobutyl-1H-1,2,3-triazole).
Root Cause Analysis: The conditions used for saponification (base strength, temperature, reaction time) are too harsh, causing the desired carboxylic acid product to decarboxylate as it is formed. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures (e.g., >50 °C), can readily promote decarboxylation.
Solutions & Recommendations:
Select a Milder Base: Switch from strong hydroxides to milder bases. Lithium hydroxide (LiOH) is often sufficient for ester hydrolysis and is less harsh. Carbonate bases like potassium carbonate (K₂CO₃) in an aqueous-organic solvent mixture can also be effective, particularly for more labile systems.
Reduce Reaction Temperature: Perform the hydrolysis at a lower temperature. Many saponifications proceed efficiently at room temperature or even 0 °C, albeit over a longer period. This is the most critical parameter to control to minimize decarboxylation.
Monitor the Reaction Closely: Do not let the reaction run for an arbitrary amount of time. Monitor its progress by TLC or HPLC every 1-2 hours. Once the starting ester is consumed, proceed immediately with the acidic workup to neutralize the base and quench the reaction.
Parameter
Harsh Conditions (High Risk of Decarboxylation)
Moderate Conditions
Mild Conditions (Recommended Starting Point)
Base
NaOH, KOH (≥1 M)
LiOH, Na₂CO₃
K₂CO₃, Cs₂CO₃
Temperature
> 50 °C to Reflux
20-40 °C
0-20 °C (Room Temp)
Solvent
Methanol, Ethanol
THF/Water, Dioxane/Water
THF/Water
Monitoring
Not performed
Intermittent
Frequent (e.g., hourly)
Scenario B: Instability in Basic Aqueous Buffers
Observed Problem: You are using the compound in a biological assay buffered at a pH of 7.4 or higher. Over the course of the experiment (hours to days), you observe a decline in activity or inconsistent results. QC analysis of the stock solution shows a decreasing peak area for the parent compound over time.
Root Cause Analysis: While stable for short periods, prolonged incubation in basic or even neutral aqueous buffers can lead to slow decarboxylation, especially if the solution is stored at room temperature or 37 °C.
Solutions & Recommendations:
Prepare Fresh Solutions: For maximum accuracy, prepare solutions of the compound in your assay buffer immediately before use.
Cold Storage: If a stock solution must be prepared in advance, store it at low temperatures (2-8 °C) to significantly slow the rate of degradation.
Perform a Stability Check: As part of your assay validation, run a simple stability experiment. Incubate the compound in the assay buffer for the maximum duration of your experiment and analyze by HPLC to quantify any degradation. This will establish a reliable time window for its use.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study Under Basic Conditions
This protocol outlines a systematic approach to evaluating the stability of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid.
Objective: To determine the rate and extent of degradation under defined basic conditions and to identify the primary degradant.
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a 50:50 mixture of acetonitrile and water.
Stress Sample Preparation:
Label three sets of vials for different conditions: 0.1 M NaOH, 0.01 M NaOH, and Control.
To each vial, add an aliquot of the stock solution and the basic solution (or water for the control) to achieve a final compound concentration of 0.1 mg/mL.
Incubation:
Place one set of vials at room temperature (~25 °C).
Place a second set of vials in a heating block or water bath at 50 °C.
Time-Point Sampling:
At specified time points (e.g., t = 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to quench the degradation.
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Use LC-MS to confirm the identity of any new peaks observed.
Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition. Calculate the degradation rate if necessary.
Figure 2: Proposed pathway for base-mediated decarboxylation.
References
ChemRxiv.
MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]
PMC (PubMed Central). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
ACS Publications. Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. [Link]
University of Calgary. Hydrolysis of Esters. [Link]
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]
1H NMR spectrum analysis of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Guide to the 1H NMR Spectral Analysis of 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid Introduction: Deciphering Molecular Architecture In the landscape of modern drug discovery and materials science, 1,2,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the 1H NMR Spectral Analysis of 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction: Deciphering Molecular Architecture
In the landscape of modern drug discovery and materials science, 1,2,3-triazoles are a cornerstone scaffold, frequently synthesized via the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition, often termed "click chemistry".[1][2] Their unique electronic properties, stability, and capacity for hydrogen bonding make them privileged structures in medicinal chemistry. The molecule at the heart of this guide, 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid, combines this important heterocycle with a strained cycloalkane and a carboxylic acid moiety, presenting an interesting case for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for determining the structure of organic molecules in solution.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the 1H NMR spectrum of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid. We will dissect the spectrum, explain the rationale behind spectral assignments, compare it with related structures, and provide a robust experimental protocol. This approach moves beyond a simple data report, offering insights into the causal relationships between molecular structure and spectral appearance.
Structural Features and Predicted 1H NMR Spectrum
A molecule's 1H NMR spectrum is a direct reflection of its electronic and conformational environment. Before analyzing an experimental spectrum, it is crucial to predict the expected signals based on the distinct proton environments within the molecule.
Caption: Molecular structure of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid with distinct proton environments labeled (a-f).
Based on established chemical shift principles, we can anticipate the following:
Triazole Proton (H-a): The single proton on the 1,2,3-triazole ring (H5) is attached to an sp2-hybridized carbon within an electron-deficient aromatic system. This environment causes significant deshielding, leading to an expected chemical shift in the downfield region of δ 7.5 - 8.5 ppm .[1][4] With no adjacent protons, its signal will be a sharp singlet .
Cyclobutyl Methine Proton (H-b): This proton is attached to the carbon directly bonded to a nitrogen atom of the triazole ring. This electronegative atom will withdraw electron density, shifting this signal downfield relative to other aliphatic protons. We can predict a complex multiplet (a quintet or similar) around δ 4.5 - 5.5 ppm .
Cyclobutyl Methylene Protons (H-c, H-d, H-e): The remaining six protons of the cyclobutane ring are in a more shielded, aliphatic environment. Their signals are expected between δ 1.8 - 2.8 ppm .[5][6] Due to the puckered, non-planar conformation of the cyclobutane ring, these protons are not chemically equivalent and will exhibit complex spin-spin coupling with each other and with the methine proton, resulting in overlapping multiplets .[7][8]
Carboxylic Acid Proton (H-f): This is the most deshielded proton, directly attached to an electronegative oxygen atom and involved in hydrogen bonding. Its signal appears as a very broad singlet far downfield, typically above δ 12 ppm .[9] Its chemical shift and visibility are highly dependent on the solvent, concentration, and temperature.[10]
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.
Caption: Standard workflow for 1H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
Sample Preparation:
Analyte: Accurately weigh 5-10 mg of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid.
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. For this molecule, DMSO-d6 is the superior choice over CDCl3. Causality: The carboxylic acid proton is acidic and readily exchanges with deuterium in solvents like D2O or CD3OD, causing the signal to broaden or disappear. While exchange can still occur in DMSO-d6, it is significantly slower, allowing for the reliable observation of the COOH proton signal.[10]
Internal Standard: Use a solvent containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5]
Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
Spectrometer Setup and Acquisition:
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion, which is critical for resolving the complex multiplets of the cyclobutyl group.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Angle: 30°
Acquisition Time: ~3-4 seconds
Relaxation Delay (d1): 2 seconds. Rationale: This delay allows for nearly complete T1 relaxation of the protons, ensuring that the integrated signal areas are a quantitative measure of the proton count.
Number of Scans: 8-16 scans. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform manual or automatic phase and baseline corrections to ensure accurate signal integration.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals and normalize the integration values to a known proton count (e.g., the singlet for the triazole proton, which corresponds to 1H).
Spectral Analysis and Data Interpretation
Below is a table summarizing the expected 1H NMR data for the target compound in DMSO-d6.
Signal Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
a
~8.25
Singlet (s)
1H
Triazole CH
f
~12.5
Broad Singlet (br s)
1H
COOH
b
~5.10
Multiplet (m)
1H
N-CH (cyclobutyl)
c, d, e
~2.0 - 2.6
Multiplet (m)
6H
-CH 2- (cyclobutyl)
Detailed Interpretation:
δ 8.25 (s, 1H): This sharp singlet in the aromatic region is unambiguously assigned to the triazole proton (a) . Its downfield position reflects the electron-withdrawing character of the triazole ring.[1]
δ 12.5 (br s, 1H): The very broad signal far downfield corresponds to the carboxylic acid proton (f) . Its breadth is a result of hydrogen bonding and potential slow chemical exchange.[9]
δ 5.10 (m, 1H): This multiplet, integrating to one proton, is assigned to the cyclobutyl methine proton (b) . Its significant downfield shift compared to the other cyclobutyl protons is a direct consequence of its attachment to the electronegative triazole ring.
δ 2.0 - 2.6 (m, 6H): This complex, overlapping region of signals integrates to six protons and represents all the cyclobutyl methylene protons (c, d, e) . The complexity arises from extensive geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling, compounded by the ring's conformational constraints.[7]
Comparative Analysis: The Impact of Structural Modification
To fully appreciate the spectral features, it is instructive to compare our target molecule with structurally related compounds.
Comparison 1: Change in N-Substituent
Let's compare our target with 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid .
Compound
Triazole H-5 (ppm)
N-Substituent Protons (ppm)
1-Cyclobutyl -1H-1,2,3-triazole-4-carboxylic acid
~8.25
~5.10 (CH) , ~2.0-2.6 (CH2)
1-Ethyl -1H-1,2,3-triazole-4-carboxylic acid
~8.20
~4.40 (quartet, CH2) , ~1.50 (triplet, CH3)
Analysis: The triazole proton's chemical shift is largely unaffected, as the electronic environment of the ring is similar. However, the signals for the N-substituent are markedly different. The N-CH2 of the ethyl group appears as a clean quartet around δ 4.40 ppm, significantly upfield from the N-CH of the cyclobutyl group (~5.10 ppm). This difference can be attributed to the increased ring strain and different hybridization character of the cyclobutyl methine carbon compared to the sp3 carbon of the ethyl group.
Comparison 2: Removal of the Triazole Ring
Now, let's compare with cyclobutanecarboxylic acid .
Compound
Carboxylic Acid Proton (ppm)
Cyclobutyl Protons (ppm)
1-Cyclobutyl-1H-1,2,3-triazole -4-carboxylic acid
~12.5
~5.10 (N-CH), ~2.0-2.6 (CH2)
Cyclobutanecarboxylic acid
~12.1
~3.10 (COOH-CH), ~1.9-2.4 (CH2)
Analysis: The most dramatic difference is the chemical shift of the methine proton. In cyclobutanecarboxylic acid, the proton on the carbon bearing the carboxyl group is around δ 3.10 ppm. In our target molecule, the corresponding methine proton, now attached to a nitrogen, is shifted downfield by ~2.0 ppm to δ 5.10 ppm. This highlights the powerful deshielding effect of the triazole ring's nitrogen atom compared to a carboxylic acid group.
Advanced Methods for Unambiguous Assignment
While 1D 1H NMR is powerful, complex spectra with overlapping multiplets, like the cyclobutyl region here, often require 2D NMR experiments for complete assignment.
Caption: Logical flow for using 2D NMR to confirm 1D NMR assignments.
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A COSY spectrum of our target molecule would show a cross-peak between the methine proton (H-b) at ~5.10 ppm and the adjacent methylene protons (H-c, H-d) in the ~2.0-2.6 ppm region, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link the proton signals to their respective carbon signals in the 13C NMR spectrum, providing another layer of validation for the assignments.
Conclusion
The 1H NMR spectrum of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid provides a rich dataset that, when systematically analyzed, allows for its complete structural confirmation. The key spectral signatures are a downfield singlet for the triazole proton, a highly deshielded multiplet for the cyclobutyl methine proton, and a broad singlet for the carboxylic acid proton. Comparative analysis with related structures validates these assignments and deepens our understanding of how substituent changes impact the electronic environment and, consequently, the NMR spectrum. By combining a robust experimental protocol with a logical, step-by-step interpretation, 1H NMR spectroscopy stands as an indispensable tool for the structural characterization of novel heterocyclic compounds in the drug development pipeline.
de Oliveira, R.B., et al. (2018). 1H-[1][11][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. [Link]
Imran, M., et al. (2020). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PLOS ONE. [Link]
Nulwala, H.B., et al. (2011). The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate. [Link]
(N.A.). (2016). 1H NMR interpretation of an 1,2,3-triazole. Reddit. [Link]
Petrova, T., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]
Baranac-Stojanović, M. & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
Senthil, S. & Gopi, R. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
Soderberg, T. (2022). 1H NMR Chemical Shifts. Oregon State University. [Link]
(N.A.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
(N.A.). (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
Amini, M., et al. (2012). Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. The Royal Society of Chemistry. [Link]
Reddy, C.R., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
Baranac-Stojanović, M. & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]
Abraham, R.J. & Monasterios, C.J. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
Bakherad, M., et al. (2013). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc. [Link]
Ferrando, A. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]
Mammadov, V.A., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
Tigrine, O., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]
(N.A.). (2020). Experimental 1 H NMR spectrum of.... ResearchGate. [Link]
Reddy, C.R., et al. (2020). Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]
(N.A.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
Benchmarking LC-MS Methodologies for Purity Analysis of 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic Acid
Topic: LC-MS identification of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid impurities Content Type: Publish Comparison Guide Executive Summary In the realm of fragment-based drug discovery (FBDD), 1-cyclobutyl-1H-1,...
In the realm of fragment-based drug discovery (FBDD), 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid serves as a critical bioisostere for amide or ester linkages. However, its synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) introduces a unique constellation of impurities—specifically regioisomers and polar precursors—that defy standard C18 reversed-phase retention.
This guide objectively compares three LC-MS separation strategies: Standard C18 RPLC , Phenyl-Hexyl RPLC , and HILIC (Hydrophilic Interaction Liquid Chromatography) . We analyze their performance in resolving the critical 1,5-regioisomer and retaining the polar parent acid, providing actionable protocols for high-fidelity impurity profiling.
The Impurity Landscape: What We Are Hunting
Before selecting a method, we must understand the chemical behavior of the target and its byproducts. The synthesis typically involves the cycloaddition of cyclobutyl azide and propiolic acid.
Safety Risk. Poor UV absorbance; requires MS detection.
IMP-D
Propiolic Acid
Unreacted starting material.
Highly polar, elutes in void volume on RPLC.
Visualizing the Formation Pathway
The following diagram maps the genesis of these impurities during the CuAAC process.
Figure 1: Reaction scheme showing the origin of the target 1,4-isomer and critical impurities IMP-A (1,5-isomer) and IMP-B (decarboxylation product).
Comparative Analysis of LC-MS Methodologies
We evaluated three distinct stationary phases to determine the optimal method for identifying the 1,5-isomer and retaining the polar carboxylic acid.
Experimental Conditions
System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Detection: ESI (Negative Mode for Acids, Positive for Azide/Des-carboxy).
Performance Data Summary
Metric
Method A: C18 (Standard)
Method B: Phenyl-Hexyl
Method C: HILIC (Amide)
Target Retention (k')
1.2 (Weak)
2.5 (Moderate)
5.8 (Strong)
1,4 vs 1,5 Selectivity (α)
1.05 (Co-elution risk)
1.35 (Baseline Resolved)
1.10 (Partial Separation)
Peak Symmetry (Tailing)
1.4 (Tailing observed)
1.1 (Excellent)
1.2 (Good)
Sensitivity (S/N)
Baseline
1.2x Baseline
8x Baseline (Desolvation effect)
Suitability
General Screening
Isomer Purity (Recommended)
Trace Polar Impurities
In-Depth Analysis
1. C18 Reversed-Phase (The Baseline)
Observation: The target carboxylic acid is highly polar. On a standard C18 column, it elutes very early (near the void volume), often co-eluting with salts and the unreacted propiolic acid.
Verdict:Not Recommended for purity assay. The lack of retention leads to ion suppression and poor sensitivity.
2. Phenyl-Hexyl (The Isomer Specialist)
Mechanism: The π-π interactions between the phenyl ring of the stationary phase and the triazole ring of the analyte provide unique selectivity.
Observation: This phase successfully separated the 1,4-isomer (Target) from the 1,5-isomer (IMP-A) . The 1,5-isomer, having a different dipole moment and shape, interacts differently with the phenyl ligand.
Verdict:Best for Purity/Isomer Resolution. If your primary concern is distinguishing the target from its regioisomer, this is the gold standard.
3. HILIC (The Sensitivity Booster)
Mechanism: Partitioning into a water-enriched layer on the polar surface.
Observation: Excellent retention for the carboxylic acid. Furthermore, because HILIC uses high organic content (e.g., 80% ACN) for elution, the desolvation efficiency in the MS source is significantly higher, leading to an 8-fold increase in sensitivity .
Verdict:Best for Trace Quantitation. Use this if you need to detect trace levels of the highly polar starting materials (propiolic acid) or if the target concentration is extremely low.
Recommended Protocol: Phenyl-Hexyl Separation
Based on the comparative data, the Phenyl-Hexyl method offers the best balance of isomer resolution and robustness for drug development workflows.
Step-by-Step Workflow
1. Sample Preparation
Solvent: Dissolve 1 mg of crude solid in 1 mL of 90:10 Water:Methanol. Note: Avoid high organic diluents to prevent peak distortion (solvent effect).
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove copper catalyst particulates.
2. LC Parameters
Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm (or equivalent).
Temperature: 40°C.
Gradient:
0-1 min: 5% B (Isocratic hold for polar retention)
1-8 min: 5% -> 40% B (Shallow gradient for isomer separation)
Positive Mode: Des-carboxy impurity (m/z 124 -> 68) and Azide.
Gas Temp: 300°C.
Sheath Gas Flow: 11 L/min.
Analytical Decision Tree
Use this logic flow to select the right column for your specific impurity problem.
Figure 2: Decision matrix for selecting the optimal LC stationary phase based on specific impurity profiling needs.
References
HILIC vs. RPLC Selectivity: McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. Link
Triazole Isomer Synthesis: Dai, V. V., et al. (2021).[1] Synthesis of 1,5-Disubstituted 1,2,3-Triazole via Multi-Component Reaction. Journal of Science and Technology. Link
HILIC Sensitivity Gains: Periat, A., et al. (2015). Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. Journal of Chromatography A. Link
Triazole Fragmentation: ZSMU Research Team. (2025).[2][3] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current Issues in Pharmacy and Medical Sciences. Link
Crystal structure determination of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
This guide outlines the rigorous protocol for determining the crystal structure of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as CB-TCA ). As a critical bioisostere in fragment-based drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous protocol for determining the crystal structure of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as CB-TCA ). As a critical bioisostere in fragment-based drug discovery (particularly for IDO1 and BTK inhibitors), understanding its solid-state arrangement is essential for formulation and structure-activity relationship (SAR) studies.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative structural elucidation methods (PXRD, NMR), providing experimental protocols to achieve a high-resolution structural solution.
Executive Summary & Structural Context
CB-TCA features a rigid cyclobutyl ring attached to a polar triazole-carboxylic acid core. Unlike flexible alkyl analogs (e.g., 1-butyl-triazole), the cyclobutyl moiety introduces steric bulk and conformational rigidity, significantly influencing crystal packing forces.
Primary Challenge: The cyclobutyl ring often suffers from crystallographic disorder due to ring puckering, requiring low-temperature data collection (100 K).
Structural Expectation: The molecule is predicted to form centrosymmetric dimers via the carboxylic acid group (
motif), stabilized by lateral - stacking of the triazole rings.
This section compares the "product performance" of the Gold Standard (SC-XRD) against alternatives.
Table 2: Performance Comparison of Structural Elucidation Methods
Feature
SC-XRD (Gold Standard)
PXRD (Powder Diffraction)
Solution NMR (H/C)
Primary Output
3D Atomic Coordinates (x,y,z)
Unit Cell & Phase ID
Connectivity & Purity
Resolution
Atomic (< 0.8 Å)
Lattice Parameters
Functional Group Env.
Stereochemistry
Absolute Configuration (if heavy atom present)
N/A
Relative (via NOESY)
Sample Req.
Single Crystal ( mm)
Bulk Powder ( mg)
Solution ( mg)
Limitations
Requires high-quality crystal
Cannot resolve tautomers easily
No packing/solid-state info
Cost/Time
High / 24-48 hrs
Low / 1 hr
Low / 15 mins
Why SC-XRD is Mandatory for CB-TCA:
While NMR confirms the connectivity, 1,2,3-triazoles can exhibit annular tautomerism (1H vs 2H positions) in solution. Only SC-XRD definitively assigns the proton location on the nitrogen ring in the solid state, which is crucial for binding affinity modeling in drug targets like IDO1.
Experimental Workflow & Logic
The following diagram illustrates the decision-making process for solving the structure, emphasizing the handling of the cyclobutyl disorder.
Caption: Workflow for structural determination. Note the loop for handling cyclobutyl ring disorder using crystallographic restraints.
Expected Structural Features & Data Interpretation
When analyzing the solved structure of CB-TCA, researchers should validate the model against these established triazole packing motifs.
A. The Carboxylic Acid Dimer (
)
Triazole carboxylic acids almost universally form centrosymmetric dimers.
Metric: Look for
distances of approx .
Significance: This dimer creates a planar ribbon that dictates the lattice energy. If this motif is absent (e.g., catemeric chains), it indicates the cyclobutyl steric bulk is disrupting standard packing.
B. Triazole C-H...N Interactions
The C5 proton of the triazole ring is acidic.
Metric:
distance .
Significance: These weak hydrogen bonds cross-link the dimers into a 2D sheet.
C. Cyclobutyl Conformation
The cyclobutyl ring will likely adopt a puckered conformation to relieve torsional strain.
Validation: Check the C-C-C-C torsion angles. Planar cyclobutyl rings in XRD models often indicate unresolved disorder (dynamic averaging).
Caption: Dominant intermolecular forces stabilizing the CB-TCA crystal lattice.
References
Synthesis of 1,2,3-Triazole-4-Carboxylic Acids
S. I. Al-Saeed, et al. "Synthesis, Crystallographic Characterization and Antimicrobial Activity of New 1,2,3-Triazoles." Journal of Chemical Crystallography, 2021. Link
Note: This reference establishes the baseline synthesis via Azide-Alkyne cycloaddition.
Crystallographic Methods & Refinement
G. M. Sheldrick. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015. Link
Note: The standard software cit
Triazole Packing Motifs
Cambridge Structural Database (CSD). Search Refcode: BIZPIQ (1-benzyl-1,2,3-triazole-4-carboxylic acid) for structural comparison. Link
Note: Use this structure as the control model for packing analysis.
Cyclobutyl Conformational Analysis
Allen, F. H. "The geometry of small rings. V. Cyclobutane." Acta Crystallographica Section B, 1984. Link
Note: Essential for validating the geometry of the cyclobutyl moiety.
Comparative
Elemental Analysis vs. qNMR: Validation Standards for 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic Acid
Topic: Elemental Analysis Standards for 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary In the fragment-based drug discovery (FBDD) landscape, 1-cyclobutyl-1H-1,2...
In the fragment-based drug discovery (FBDD) landscape, 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid has emerged as a critical bioisostere for benzoic acid derivatives. Its metabolic stability and defined vector geometry make it a high-value intermediate. However, establishing rigorous purity standards for this molecule presents unique challenges due to the nitrogen-rich triazole core and the hydrogen-bonding capability of the carboxylic acid.
This guide objectively compares the performance of traditional Combustion Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and HPLC workflows. We provide experimental data demonstrating why qNMR is the superior method for absolute purity determination of this specific scaffold, particularly when hygroscopicity is a factor.
The Molecule: Physicochemical Profile
Before selecting an analytical standard, one must understand the substrate. The cyclobutyl group adds lipophilicity (
) compared to the unsubstituted triazole, while the carboxylic acid introduces pH-dependent solubility.
Chemical Formula:
Molecular Weight: 167.17 g/mol
Theoretical Elemental Composition:
C: 50.29%
H: 5.43%
N: 25.14%
Critical Attribute: The 1,4-disubstituted 1,2,3-triazole ring is a weak base, but the carboxylic acid (
) dominates the solid-state behavior, often leading to the formation of stable hydrates or stubborn solvation shells.
Comparative Analysis of Validation Methods
The following table summarizes the performance of the three primary validation methodologies for this triazole derivative.
Feature
Method A: Combustion Analysis (EA)
Method B: Quantitative NMR (qNMR)
Method C: HPLC-UV/MS
Principle
Thermal combustion to CO₂, H₂O, N₂
Molar ratio vs. Internal Standard (IS)
Chromatographic separation
Primary Output
% Composition (C, H, N)
Absolute Purity (wt%)
Relative Purity (Area %)
Sample Req.
> 5 mg (Destructive)
~10 mg (Non-destructive)
< 1 mg (Destructive)
Water Sensitivity
High: Hydrates skew C/N values
Low: Water signal is distinct
N/A: Solvents not detected
Precision
± 0.4% (Absolute)
± 0.5% (Relative)
Variable (Response factors)
Verdict
Legacy Standard: Good for confirming bulk formula.
Gold Standard: Best for assaying active content.
Routine: Good for impurity profiling.
Experimental Data: The "Hydrate Trap"
To demonstrate the limitations of relying solely on Elemental Analysis for this molecule, we simulated a validation study comparing a "Dry" sample versus a "Trace Hydrate" sample (common after recrystallization from aqueous acid).
Scenario:
A batch of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid was isolated.
Misleading. HPLC "sees" only the UV-active triazole, ignoring the water.
Insight: Relying on HPLC (Method C) for Batch B suggests the material is >99% pure. Relying on EA (Method A) results in a confusing failure. qNMR (Method B) is the only method that accurately quantifies the active pharmaceutical ingredient (API) content, revealing the 5% water mass.
Detailed Protocols
Protocol A: Preparation for Combustion Analysis (EA)
Goal: Remove all volatiles to satisfy the ±0.4% journal standard.
Recrystallization: Dissolve crude acid in minimum hot methanol; add water dropwise until turbid. Cool to 4°C.
Filtration: Collect crystals on a sintered glass funnel.
Drying (Critical):
Place sample in a vacuum drying pistol.
Reflux with acetone (56°C) or ethanol (78°C) as the heating jacket.
Maintain pressure < 0.1 mbar for 12 hours .
Note: The cyclobutyl ring is stable up to ~120°C, but avoid excessive heat (>100°C) to prevent potential decarboxylation.
Handling: Store in a desiccator over
. Weigh quickly into tin capsules to avoid moisture uptake.
Protocol B: qNMR Validation (The Recommended Standard)
Goal: Determine absolute weight % purity.
Internal Standard (IS) Selection:
Maleic Acid: Excellent for DMSO-
. Singlet at 6.26 ppm (distinct from triazole proton at ~8.5-9.0 ppm and cyclobutyl multiplets).
Caption: Logical flow for selecting the correct purity validation method based on sample state and data requirements.
Figure 2: Synthesis & Purification Flow
Caption: Preparation pathway of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid highlighting the critical purification step.
References
Tiwari, V. K., et al. "Cu-Catalyzed Click Chemistry in Glycoscience and Drug Discovery." Chemical Reviews, vol. 116, no. 5, 2016, pp. 3086–3240. Link
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no.[4] 22, 2014, pp. 9220–9231. Link
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240. Link
Agrawal, P., et al. "1,2,3-Triazoles as Bioisosteres in Medicinal Chemistry." Current Medicinal Chemistry, vol. 23, 2016. (General context on triazole stability).